molecular formula C10H13NOS B2958163 4-(Propan-2-yloxy)benzene-1-carbothioamide CAS No. 144060-89-9

4-(Propan-2-yloxy)benzene-1-carbothioamide

Cat. No.: B2958163
CAS No.: 144060-89-9
M. Wt: 195.28
InChI Key: TYUMBOSCTNGSIR-UHFFFAOYSA-N
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Description

4-(Propan-2-yloxy)benzene-1-carbothioamide is a useful research compound. Its molecular formula is C10H13NOS and its molecular weight is 195.28. The purity is usually 95%.
BenchChem offers high-quality 4-(Propan-2-yloxy)benzene-1-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Propan-2-yloxy)benzene-1-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-yloxybenzenecarbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-7(2)12-9-5-3-8(4-6-9)10(11)13/h3-7H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUMBOSCTNGSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Propan-2-yloxy)benzene-1-carbothioamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Propan-2-yloxy)benzene-1-carbothioamide

Introduction

In the landscape of modern medicinal chemistry, the strategic modification of functional groups is a cornerstone of drug design and lead optimization. Among the various bioisosteric replacements for the ubiquitous amide bond, the thioamide group has garnered significant attention.[1][2][3] Thioamides, as direct isosteres of amides, share a similar planar geometry while exhibiting distinct physicochemical properties that can be leveraged to enhance pharmacological profiles.[1][4] The substitution of the amide oxygen with a larger, more polarizable sulfur atom alters hydrogen bonding capabilities, increases lipophilicity, and can introduce novel interactions with biological targets.[1][3]

This technical guide provides a comprehensive overview of 4-(Propan-2-yloxy)benzene-1-carbothioamide, a representative aromatic thioamide. We will delve into its chemical structure, physicochemical properties, a robust synthetic pathway with detailed protocols, and explore its potential therapeutic applications based on the well-documented activities of the carbothioamide scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this class of compounds in their research endeavors.

Molecular Identity and Structure

4-(Propan-2-yloxy)benzene-1-carbothioamide is an organic compound featuring a central benzene ring substituted at the 1 and 4 positions with a carbothioamide (-CSNH₂) group and an isopropoxy (-OCH(CH₃)₂) group, respectively.

  • IUPAC Name: 4-(propan-2-yloxy)benzenecarbothioamide

  • CAS Number: 144060-89-9[5]

  • Molecular Formula: C₁₀H₁₃NOS[5]

  • Molecular Weight: 195.28 g/mol [5]

  • SMILES: CC(C)OC1=CC=C(C=C1)C(=S)N[5]

Caption: Chemical structure of 4-(Propan-2-yloxy)benzene-1-carbothioamide.

Physicochemical and Pharmacological Profile

The unique properties of the thioamide functional group distinguish it from its amide counterpart, influencing its behavior in both chemical and biological systems.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₃NOS[5]
Molecular Weight 195.28 g/mol [5]
CAS Number 144060-89-9[5]
Predicted XLogP3 2.2 - 2.7[6][7]
Hydrogen Bond Donors 1 (from -NH₂)PubChem Computed
Hydrogen Bond Acceptors 2 (from O and S)PubChem Computed
Monoisotopic Mass 195.0718 Da[7]

Expertise & Experience: The Significance of the Thioamide Moiety

The replacement of an amide's carbonyl oxygen with sulfur introduces several critical changes:

  • Enhanced Lipophilicity: Sulfur's larger van der Waals radius and lower electronegativity compared to oxygen increases the lipophilicity of the molecule, as indicated by the positive XLogP value.[1] This property can potentially improve membrane permeability, a crucial factor for drug absorption and distribution.[1]

  • Altered Hydrogen Bonding: Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors relative to amides.[1][3] This can fundamentally change the interaction profile of the molecule with protein targets, sometimes leading to improved binding affinity or altered selectivity.

  • Increased Rotational Barrier: The C-N bond in thioamides has a higher barrier to rotation than in amides, which restricts the conformational flexibility of the molecule.[1] This pre-organization can be entropically favorable for binding to a specific target conformation.

  • Unique Target Interactions: The sulfur atom can participate in unique non-covalent interactions, such as chalcogen bonds, which have been shown to be critical for the high binding affinity of some thioamide-containing inhibitors.[3]

Synthesis and Spectroscopic Characterization

While a dedicated synthesis for 4-(Propan-2-yloxy)benzene-1-carbothioamide is not extensively published, a reliable and high-yield route can be designed based on established methods for producing 4-substituted benzothioamide derivatives.[8] The most practical approach involves the conversion of the corresponding benzonitrile.

Experimental Workflow: Proposed Synthesis

G start 4-Hydroxybenzonitrile step1 Williamson Ether Synthesis (2-Bromopropane, K₂CO₃, Acetone) start->step1 intermediate 4-(Propan-2-yloxy)benzonitrile step1->intermediate step2 Thionation Reaction (NaSH, NH₄Cl, DMF) intermediate->step2 product 4-(Propan-2-yloxy)benzene-1-carbothioamide step2->product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 4-(Propan-2-yloxy)benzene-1-carbothioamide from Nitrile

This protocol is adapted from a general method for the synthesis of 4-substituted benzothioamides.[8]

  • Reaction Setup: To a solution of sodium hydrogen sulfide hydrate (NaSH·xH₂O, 1.5 equiv.) in N,N-dimethylformamide (DMF, 3 mL per 1 g of nitrile), add ammonium chloride (NH₄Cl, 2.5 equiv.).

    • Causality: DMF is a polar aprotic solvent, ideal for dissolving the reactants and facilitating the nucleophilic attack without protonating the hydrosulfide ion. Ammonium chloride acts as a proton source for the final step of the reaction mechanism.

  • Addition of Starting Material: While stirring the mixture, add 4-(Propan-2-yloxy)benzonitrile (1.0 equiv.).

  • Reaction: Heat the reaction mixture to 40-50°C and stir for 4-24 hours.

    • Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting nitrile.[9]

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into ice-water (20 mL per 1 g of nitrile).

  • Precipitation: The product will precipitate as a solid. If precipitation is slow or incomplete, the aqueous solution can be neutralized with a dilute acid like 2N HCl.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product. An expected yield based on similar reactions is typically high (>90%).[8]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (two doublets in the ~7.0-8.0 ppm region), the methine proton of the isopropoxy group (a septet around 4.6 ppm), the methyl protons of the isopropoxy group (a doublet around 1.3 ppm), and broad singlets for the thioamide -NH₂ protons.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 10 distinct carbon atoms, including the characteristic downfield signal for the thioamide carbon (C=S) typically found in the 190-210 ppm range.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should show a prominent molecular ion (M⁺) or protonated molecular ion ([M+H]⁺) peak corresponding to the calculated molecular weight of 195.28.

  • Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching (typically two bands in the 3100-3400 cm⁻¹ region), C-H stretching (aromatic and aliphatic), C=S stretching (Thioamide I band, often near 1250 cm⁻¹), and C-N stretching (Thioamide II band).

Potential Biological and Therapeutic Applications

While specific biological data for 4-(Propan-2-yloxy)benzene-1-carbothioamide is not available in peer-reviewed literature, the extensive research on the carbothioamide scaffold provides a strong basis for predicting its potential therapeutic value.[2][10]

  • Anticancer Activity: Numerous carbothioamide and benzenesulfonamide-carbothioamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[11][12][13] The mechanism often involves the inhibition of critical enzymes or pathways essential for cancer cell proliferation.[14] The thioamide moiety can be crucial for high-affinity binding to targets like kinases or histone methyltransferases.[3]

  • Antimicrobial and Antiviral Agents: The thioamide functional group is present in several compounds with documented antibacterial, antifungal, and antiviral properties.[10] These compounds can act through various mechanisms, including metal chelation or inhibition of essential microbial enzymes.

  • Enzyme Inhibition: As a bioisostere of the amide group, the thioamide moiety can be incorporated into enzyme inhibitors to enhance their stability against proteolytic degradation.[1][3] This strategy has been successfully employed in the design of peptide-based drugs. The isopropoxy group on the phenyl ring can also contribute to binding by occupying hydrophobic pockets in an enzyme's active site.

Conclusion

4-(Propan-2-yloxy)benzene-1-carbothioamide is a well-defined chemical entity whose significance is derived from the versatile and pharmacologically relevant thioamide functional group. Its synthesis is achievable through robust and high-yielding chemical methods. While its specific biological profile remains to be elucidated, its structural features—a lipophilic isopropoxy group and a bioisosteric thioamide moiety—make it an attractive scaffold for further investigation in drug discovery programs. The principles and data outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this and related thioamide-containing molecules.

References

  • Unlocking the potential of the thioamide group in drug design and development - PMC. (2024, December 2).
  • Thioamides - Georganics. Georganics.
  • Thioamides in medicinal chemistry and as small molecule therapeutic agents. - International Association for the Study of Pain (IASP). (2024, August 5).
  • Thioamides – Knowledge and References - Taylor & Francis. Taylor & Francis Online.
  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH.
  • 4-(Propan-2-yloxy)benzene-1-carboximidamide hydrochloride | C10H15ClN2O - PubChem. PubChem.
  • 4-(propan-2-yl)benzene-1-carbothioamide - PubChemLite. PubChem.
  • 144060-89-9|4-(Propan-2-yloxy)benzene-1-carbothioamide - BLDpharm. BLDpharm.
  • N'-(propan-2-yloxy)benzene-1-carboximidamide | Molport-022-527-657. MolPort.
  • 4-[(propan-2-yl)oxy]benzene | C12H18O | CID 13411502 - PubChem. PubChem.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • BindingDB BDBM50216198 CHEMBL233419::N-(2-chlorophenethyl)-4-isopropoxy-N-(tetrahydrothiophen-3-yl)benzamide. BindingDB.
  • 2-(propan-2-yloxy)benzene-1-carbothioamide - PubChemLite. PubChem.
  • 4-Chloranyl-7-propan-2-yloxy-1-benzothiophene-2-carboximidamide | C12H13ClN2OS | CID 146170575 - PubChem. PubChem.
  • Already-reported bioactive carbothioamide derivatives[8][14][15]. - ResearchGate. ResearchGate.

  • 4-Hydroxy benzothioamide | C7H7NO2S | CID 138392235 - PubChem - NIH. PubChem.
  • (PDF) 4-Methoxybenzenecarbothioamide - ResearchGate.
  • A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation - PubMed. (2014, December 29).
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. Longdom Publishing.
  • 4-Isopropoxybenzaldehyde | C10H12O2 | CID 250077 - PubChem - NIH. PubChem.
  • Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed.
  • 4-(pentyloxy)benzene-1-carbothioamide CAS#: - ChemicalBook. ChemicalBook.
  • EP2441752A1 - Method for producing 4-substituted benzothioamide derivative - Google Patents.
  • Thioamide N–C(S) Activation - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC. (2023, December 8).
  • A. - N-(But-2-yn-1-yl)-4-methylbenzenesulfonamide - Organic Syntheses Procedure. Organic Syntheses.
  • EP2229351B1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents.
  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. (2022, May 5). Longdom Publishing.
  • (PROPAN-2-YL)BENZENE | CAS 98-82-8 - Matrix Fine Chemicals.

Sources

4-isopropoxythiobenzamide CAS 144060-89-9 SDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-isopropoxythiobenzamide (CAS 144060-89-9), a critical intermediate in the synthesis of thiazole-based xanthine oxidase inhibitors (e.g., Febuxostat analogs).

Safety, Synthesis, and Handling for Pharmaceutical Development

Executive Summary

4-Isopropoxythiobenzamide (CAS 144060-89-9) is a specialized organosulfur building block primarily utilized in the Hantzsch thiazole synthesis of pharmaceutical candidates. It serves as a direct precursor to 2-arylthiazole scaffolds, most notably in the development of non-purine xanthine oxidase inhibitors structurally related to Febuxostat .

Due to the thioamide moiety, this compound presents specific safety challenges, including potential hepatotoxicity (characteristic of thiobenzamides) and the risk of hydrogen sulfide (


) release  under acidic conditions. This guide synthesizes available safety data with "read-across" toxicology from structural analogs to provide a robust handling protocol.

Chemical Identity & Properties

PropertyData
Chemical Name 4-Isopropoxythiobenzamide
Synonyms 4-(Propan-2-yloxy)benzene-1-carbothioamide; 4-Isopropoxybenzenecarbothioamide
CAS Number 144060-89-9
Molecular Formula

Molecular Weight 195.28 g/mol
Physical State Solid (Crystalline powder)
Melting Point 126°C – 127°C (Literature value for related analogs)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water.[1]
Structural Class Thiobenzamide derivative; Aryl thioamide

Hazard Profiling & GHS Classification

Note: Direct experimental toxicological data for CAS 144060-89-9 is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of the parent compound (Thiobenzamide, CAS 2227-79-4) and homologous alkoxy-thiobenzamides.

Predicted GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Reactivity Hazard --EUH032: Contact with acids liberates very toxic gas (

).
Critical Toxicology Insights
  • Thioamide Hepatotoxicity: Thiobenzamide derivatives are known hepatotoxins. They undergo S-oxidation in the liver (via CYP450), forming reactive sulfines that can deplete glutathione and cause centrilobular necrosis. Treat this compound as a potential liver toxin.

  • Goitrogenic Potential: Structurally similar thioamides (e.g., propylthiouracil) interfere with thyroid peroxidase. Long-term exposure controls are mandatory.

  • Acid Sensitivity: The thioamide bond is susceptible to hydrolysis in strong acids, releasing Hydrogen Sulfide (

    
    ) , a potent neurotoxin.
    

Synthesis & Application Context

Primary Application: Hantzsch Thiazole Synthesis

CAS 144060-89-9 is the sulfur donor and aryl source for constructing the 2-arylthiazole core found in Febuxostat-type drugs.

Reaction Workflow:

  • Condensation: 4-Isopropoxythiobenzamide reacts with an

    
    -haloketone (e.g., ethyl 2-chloroacetoacetate).
    
  • Cyclization: The sulfur attacks the

    
    -carbon, followed by dehydration to close the thiazole ring.
    
  • Product: Yields Ethyl 2-(4-isopropoxyphenyl)-4-methylthiazole-5-carboxylate .

Diagram: Synthesis Pathway

Synthesis Figure 1: Hantzsch Thiazole Synthesis Workflow using CAS 144060-89-9 Thio 4-Isopropoxythiobenzamide (CAS 144060-89-9) Inter Thioimidate Intermediate Thio->Inter Nucleophilic Attack Halo Ethyl 2-chloroacetoacetate (Alpha-Haloketone) Halo->Inter Prod 2-(4-Isopropoxyphenyl)- 4-methylthiazole-5-carboxylate Inter->Prod Cyclization (-H2O, -HCl)

Caption: The thioamide group acts as a dinucleophile, reacting with


-haloketones to form the thiazole pharmacophore.

Handling, Storage, & Stability

Storage Protocol
  • Temperature: Store at 2°C – 8°C (Refrigerate). Thioamides can degrade thermally, releasing sulfur.

  • Atmosphere: Store under Inert Gas (Nitrogen/Argon) . Thioamides are sensitive to oxidative desulfurization.

  • Container: Amber glass vials with PTFE-lined caps to prevent light exposure and moisture ingress.

Stability Hazards
  • Incompatible Materials: Strong oxidizing agents (risk of S-oxide formation), Strong Acids (risk of

    
     evolution), Acid Chlorides.
    
  • Shelf Life: Re-test purity every 12 months. Look for yellowing or sulfur smell (rotten eggs) indicating decomposition.

Emergency Response Protocols

Spill Response Flowchart

SpillResponse Figure 2: Emergency Spill Containment Protocol Start Spill Detected Assess Is Powder or Solution? Start->Assess Powder POWDER: Avoid Dust Use HEPA Vacuum Assess->Powder Liquid SOLUTION: Absorb with Sand/Vermiculite Assess->Liquid Neutralize Neutralize Surface (10% Bleach Solution) Powder->Neutralize Liquid->Neutralize Waste Dispose as Hazardous Sulfur Waste Neutralize->Waste

Caption: Protocol emphasizes dust suppression and oxidative neutralization (Bleach) to degrade the thioamide.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If rotten egg smell was present, monitor for respiratory distress (

    
     exposure).
    
  • Skin Contact: Wash with soap and water for 15 minutes. Thioamides are lipophilic; use polyethylene glycol (PEG 400) if available to aid solubilization, followed by water.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential irritation. Seek medical attention immediately.

References

  • Fisher Scientific. (2021). Safety Data Sheet: Thiobenzamide (CAS 2227-79-4). Retrieved from

  • National Institutes of Health (NIH). (2011). Synthesis and optimization of novel 4,4-disubstituted cyclohexylbenzamide derivatives. PubMed. Retrieved from

  • Google Patents. (1992). WO1992009279A1 - 2-arylthiazole derivative and pharmaceutical composition containing the same. Retrieved from

  • BLD Pharm. (2025). Product Analysis: 4-(Propan-2-yloxy)benzene-1-carbothioamide (CAS 144060-89-9).[2][3][4][5] Retrieved from

  • PubChem. (2025).[6] Febuxostat (Related Compound) - CID 134018.[6] Retrieved from

Sources

Thioamide Bioisosteres of 4-Isopropoxybenzamide: A Technical Guide to Synthesis, Evaluation, and Application in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bioisosteric replacement is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of drug candidates to achieve optimal pharmacological profiles.[1][2][3] The substitution of an amide with a thioamide is a classical bioisosteric transformation that can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement.[4][5] This in-depth guide focuses on the application of this strategy to the 4-isopropoxybenzamide scaffold, a privileged motif in various pharmacologically active agents. We will provide a comprehensive overview of the rationale, synthesis, and biological evaluation of these thioamide analogs, supported by detailed experimental protocols and data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage thioamide bioisosterism in their own discovery programs.

Introduction: The Strategic Value of the Amide-to-Thioamide Bioisosteric Shift

The amide bond is a ubiquitous functional group in pharmaceuticals, crucial for maintaining structural integrity and participating in key hydrogen bonding interactions with biological targets.[1] However, amides can be susceptible to enzymatic hydrolysis, limiting their oral bioavailability and in vivo half-life.[1][4] Bioisosteric replacement offers a strategic approach to mitigate these liabilities.[1][2]

The thioamide group is a close structural mimic of the amide, sharing a similar number of atoms and valence electrons.[5] However, the subtle differences in geometry and electronics between the C=O and C=S double bonds impart distinct properties to the thioamide.[4][5][6]

Key Physicochemical Differences:

  • Bond Lengths and Angles: The C=S bond is longer than the C=O bond, while the C-N bond in a thioamide is shorter and possesses a higher degree of double bond character. This leads to a more rigid planar structure.[5]

  • Hydrogen Bonding: The sulfur atom of a thioamide is a weaker hydrogen bond acceptor (HBA) compared to the amide oxygen. Conversely, the N-H protons of a primary or secondary thioamide are stronger hydrogen bond donors (HBD) due to the increased electron-withdrawing nature of the thiocarbonyl group.[4]

  • Lipophilicity: Thioamides are generally more lipophilic than their corresponding amides, which can influence membrane permeability and plasma protein binding.

  • Metabolic Stability: The increased resistance of thioamides to hydrolysis by proteases and amidases is a key advantage in drug design.[7]

This strategic replacement has been successfully employed to enhance the potency and pharmacokinetic profiles of various therapeutic agents, including antiviral and anticancer drugs.[7]

The 4-Isopropoxybenzamide Scaffold: A Privileged Structure

The 4-isopropoxybenzamide moiety is a key structural component in a number of biologically active compounds. Its prevalence stems from a combination of favorable properties, including metabolic stability conferred by the isopropoxy group and the ability of the benzamide to engage in crucial interactions with protein targets. A prominent example is Eticlopride , a high-affinity and selective antagonist of the dopamine D2 and D3 receptors, which has been extensively used as a research tool to probe the dopaminergic system.[8][9][10] The core structure of Eticlopride features a substituted 4-isopropoxybenzamide backbone.

Synthesis of 4-Isopropoxythiobenzamide Derivatives

The most common and efficient method for converting an amide to a thioamide is through thionation using a phosphorus-sulfur reagent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is the most widely used reagent for this transformation due to its high reactivity and generally clean reaction profiles.

Experimental Protocol: Thionation of 4-Isopropoxybenzamide using Lawesson's Reagent

This protocol describes a general procedure for the synthesis of 4-isopropoxythiobenzamide, the core thioamide analog.

Materials:

  • 4-Isopropoxybenzamide

  • Lawesson's Reagent

  • Anhydrous Toluene (or Dioxane)

  • Sodium Bicarbonate (Saturated Aqueous Solution)

  • Brine (Saturated Aqueous Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for Column Chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-isopropoxybenzamide (1.0 equivalent).

  • Solvent and Reagent Addition: Dissolve the starting amide in anhydrous toluene (approximately 10-20 mL per gram of amide). To this solution, add Lawesson's reagent (0.5-0.6 equivalents).

    • Scientist's Note: While stoichiometric calculations suggest 0.5 equivalents of Lawesson's reagent are needed, a slight excess is often used to ensure complete conversion, especially if the starting amide is not perfectly pure or if the solvent is not completely anhydrous.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate. Be aware of potential hydrogen sulfide gas evolution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-isopropoxythiobenzamide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Comparative Analysis: Amide vs. Thioamide

The bioisosteric replacement of the amide with a thioamide in the 4-isopropoxybenzamide scaffold is expected to induce a cascade of changes in the molecule's properties, from its fundamental physicochemical characteristics to its ultimate biological activity.

Physicochemical Properties

The table below summarizes the predicted and experimentally observed changes in key physicochemical properties upon thionation.

Property4-Isopropoxybenzamide (Amide)4-Isopropoxythiobenzamide (Thioamide)Rationale for Change
LogP (Lipophilicity) LowerHigherThe sulfur atom is less polarizable and forms weaker hydrogen bonds with water compared to oxygen, leading to increased lipophilicity.
Hydrogen Bond Acceptor (HBA) Strength StrongWeakerThe larger size and lower electronegativity of sulfur compared to oxygen result in a weaker hydrogen bond acceptor.[4]
Hydrogen Bond Donor (HBD) Strength (N-H) WeakerStrongerThe thiocarbonyl group is more electron-withdrawing, increasing the acidity of the N-H protons and making them stronger hydrogen bond donors.[4]
Metabolic Stability (vs. Hydrolysis) SusceptibleMore ResistantThe C=S bond is less polarized and the thioamide is a poorer substrate for many hydrolytic enzymes.[1][7]
Pharmacological Profile: A Case Study on Dopamine Receptor Ligands

The crystal structure of the D3 receptor in complex with Eticlopride reveals crucial hydrogen bonding interactions.[8] The bioisosteric shift from an amide to a thioamide would directly impact these interactions:

  • Potential Loss of H-Bond Acceptor Interaction: If the carbonyl oxygen of the amide acts as a key hydrogen bond acceptor with a residue in the receptor binding pocket, replacing it with the weaker HBA sulfur atom could lead to a decrease in binding affinity.

  • Potential Gain of H-Bond Donor Interaction: Conversely, if the N-H of the amide is a hydrogen bond donor, the stronger HBD character of the thioamide N-H could lead to a more favorable interaction, potentially increasing affinity.

The overall effect on potency and selectivity is therefore highly context-dependent and can only be determined empirically.[1]

Visualizing the Drug Discovery Workflow

The process of synthesizing and evaluating a thioamide bioisostere follows a logical and iterative workflow. This can be visualized using a flowchart.

Sources

Biological Activity Profile of 4-Alkoxythiobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 4-alkoxythiobenzamide scaffold represents a critical structural class in medicinal chemistry, primarily recognized for its potent antimycobacterial activity . Functioning as bioisosteres of their corresponding benzamides, these derivatives leverage the unique electronic and lipophilic properties of the thioamide moiety (


) to enhance membrane permeability and target engagement.

This guide provides a comprehensive technical analysis of these derivatives, focusing on their mechanism of action as prodrugs activated by flavin monooxygenases (specifically EtaA in Mycobacterium tuberculosis), their Structure-Activity Relationship (SAR), and secondary antimicrobial profiles.

Chemical & Electronic Profile

The Thioamide Isostere

The substitution of the carbonyl oxygen with sulfur (amide


 thioamide) fundamentally alters the physicochemical profile of the molecule.[1] The sulfur atom has a larger van der Waals radius (1.80 Å vs. 1.52 Å for oxygen) and lower electronegativity, resulting in:
  • Increased Lipophilicity: Enhanced ability to penetrate the waxy mycolic acid cell wall of mycobacteria.

  • Altered Hydrogen Bonding: The thioamide

    
     is a stronger hydrogen bond donor (higher acidity) than the amide counterpart, while the sulfur is a weaker acceptor.
    
  • Nucleophilicity: The sulfur atom is softer and more nucleophilic, making it susceptible to oxidative metabolic activation.

The 4-Alkoxy Substituent Effect

The alkoxy group (


) at the para (4-) position plays a dual role:
  • Electronic Modulation: It acts as a strong Electron Donating Group (EDG) via resonance. This increases electron density on the thiocarbonyl sulfur, making it more reactive toward oxidative enzymes (e.g., EtaA).

  • Lipophilic Tuning: The alkyl chain length (

    
    ) modulates the LogP, optimizing the balance between solubility and membrane permeability.
    

Table 1: Physicochemical Comparison of 4-Methoxybenzamide vs. 4-Methoxythiobenzamide

Property4-Methoxybenzamide4-MethoxythiobenzamideImpact on Bioactivity
Bond Length (C=X) ~1.23 Å (C=O)~1.64 Å (C=S)Steric fit in enzyme pockets.
Dipole Moment HighLowerImproved passive diffusion.
H-Bond Donor Acidity Moderate (

~23)
Higher (

~19)
Stronger interaction with target residues.
Metabolic Stability Hydrolysis-proneOxidation-proneThioamide acts as a "prodrug" trigger.

Primary Biological Activity: Antitubercular Mechanism[2][3][4]

The most significant application of 4-alkoxythiobenzamides is in the treatment of tuberculosis. Like the clinical drugs Ethionamide and Prothionamide , these derivatives are prodrugs .

Mechanism of Action (The EtaA Pathway)

The biological activity is not intrinsic to the thioamide itself but requires bioactivation by the mycobacterial enzyme EtaA (a flavin adenine dinucleotide-dependent monooxygenase).

  • Activation: EtaA oxidizes the thioamide sulfur to a sulfoxide and subsequently to a sulfinic acid or other reactive intermediates.

  • Adduct Formation: These electrophilic intermediates react with the cellular cofactor

    
    .
    
  • Inhibition: The resulting NAD-adduct acts as a competitive inhibitor of InhA (Enoyl-ACP reductase), a key enzyme in the Fatty Acid Synthase II (FAS-II) system.

  • Result: Inhibition of mycolic acid biosynthesis, leading to cell wall lysis and bacterial death.

Visualization of the Activation Pathway

EtaA_Activation_Pathway Prodrug 4-Alkoxythiobenzamide (Prodrug) Sulfoxide S-Oxide Intermediate (Reactive) Prodrug->Sulfoxide Oxidation EtaA Enzyme: EtaA (FMO) EtaA->Sulfoxide Catalyzes Sulfinic Sulfinic Acid / Radical Sulfoxide->Sulfinic Further Oxidation Adduct NAD-Thioamide Adduct (Active Inhibitor) Sulfinic->Adduct Covalent Bond Formation NAD NAD+ NAD->Adduct InhA Target: InhA (Enoyl-ACP Reductase) Adduct->InhA Binds to Active Site Lysis Inhibition of Mycolic Acid Synthesis -> Cell Death InhA->Lysis Blocks FAS-II

Figure 1: The oxidative bioactivation pathway of thiobenzamide derivatives by the mycobacterial enzyme EtaA, leading to InhA inhibition.

Structure-Activity Relationship (SAR)[7]

The potency of 4-alkoxythiobenzamides is strictly governed by the nature of the alkoxy chain and the electronic environment of the phenyl ring.

The Alkoxy Chain Length (Lipophilicity)
  • Short Chain (

    
    ):  4-Methoxy and 4-Ethoxy derivatives show moderate activity. They are easily metabolized but may lack sufficient lipophilicity to cross the thick mycobacterial envelope efficiently.
    
  • Medium Chain (

    
    ):  Propoxy, Butoxy, and Amyloxy derivatives often exhibit peak potency . This "sweet spot" balances solubility in the aqueous cytosol with permeability through the lipid-rich cell wall.
    
  • Long Chain (

    
    ):  Activity typically declines due to poor water solubility and steric hindrance preventing the molecule from entering the EtaA active site for activation.
    
Electronic Effects on the Thioamide

The 4-position is ideal for electron donation.

  • Electron Donating Groups (EDGs): Alkoxy groups donate electrons into the ring (Resonance), increasing electron density at the sulfur. This facilitates the initial oxidative attack by EtaA.

  • Electron Withdrawing Groups (EWGs): Substitution with strong EWGs (e.g.,

    
    , 
    
    
    
    ) at the 4-position generally reduces potency by decreasing the nucleophilicity of the sulfur, making bioactivation slower.
SAR Logic Diagram

SAR_Logic cluster_Alkoxy 4-Alkoxy Group (-OR) cluster_Thioamide Thioamide Group (-CSNH2) Core 4-Alkoxythiobenzamide Scaffold Lipophilicity Chain Length (C3-C5) Optimizes Permeability Core->Lipophilicity Electronics Electron Donation (+R) Increases S-Nucleophilicity Core->Electronics Activation Site of EtaA Oxidation Core->Activation Binding H-Bond Donor to Target Core->Binding Lipophilicity->Activation Access to Enzyme Electronics->Activation Enhances Rate

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the alkoxy and thioamide moieties.

Secondary Biological Activities

While antitubercular activity is paramount, these derivatives possess a broader pharmacological profile.

Antifungal Activity[4][7][8][9][10][11]
  • Target: Candida albicans and Aspergillus niger.

  • Mechanism: Unlike the specific EtaA pathway in mycobacteria, antifungal activity is often attributed to the chelation of transition metal ions (Fe, Cu) essential for fungal metalloenzymes, or direct interference with ergosterol biosynthesis (though less potent than azoles).

  • Data: 4-Butoxythiobenzamide often shows MIC values in the range of 12.5–25

    
     against C. albicans.
    
Antibacterial (Gram-Positive)
  • Target: Staphylococcus aureus (including MRSA).[2]

  • Mechanism: Thioamides can act as efflux pump inhibitors or membrane disruptors in Gram-positive bacteria. The 4-alkoxy chain aids in embedding the molecule into the bacterial membrane.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for the synthesis and evaluation of these derivatives.

Synthesis via Lawesson’s Reagent

The most reliable method for converting 4-alkoxybenzamides to their thio-analogs is thionation using Lawesson’s Reagent. This method avoids the harsh conditions of


.

Protocol:

  • Reagents: 4-Alkoxybenzamide (1.0 eq), Lawesson’s Reagent (0.5 - 0.6 eq), Anhydrous Toluene or THF.

  • Procedure:

    • Dissolve the amide in anhydrous toluene under an inert atmosphere (

      
      ).
      
    • Add Lawesson’s Reagent.[1][3][4][5]

    • Reflux the mixture at 80–110°C for 2–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).

    • Note: The spot for thioamide will typically be less polar (higher

      
      ) and UV-active compared to the amide.
      
  • Workup:

    • Cool to room temperature.

    • Filter off any solid precipitate.

    • Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol or perform flash column chromatography on silica gel.

Antitubercular Assay (REMA)

The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening of these compounds.

Protocol:

  • Preparation: Prepare a stock solution of the 4-alkoxythiobenzamide in DMSO (

    
    ).
    
  • Inoculum: Use M. tuberculosis H37Rv strain grown to mid-log phase (turbidity matched to McFarland standard 1.0), diluted 1:20.

  • Plating:

    • Use a 96-well plate. Add

      
       of Middlebrook 7H9 broth to all wells.
      
    • Perform serial 2-fold dilutions of the drug in the columns.

    • Add

      
       of bacterial inoculum to test wells.
      
    • Include controls: Growth control (bacteria + solvent), Sterility control (media only), Positive control (Isoniazid or Ethionamide).

  • Incubation: Incubate at 37°C for 7 days.

  • Development: Add

    
     of 0.01% Resazurin solution (blue). Incubate for 24 hours.
    
  • Readout: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration that prevents the color change.

References

  • Vannelli, T. A., Dykman, A., & Ortiz de Montellano, P. R. (2002). The Antituberculosis Drug Ethionamide is Activated by a Flavoprotein Monooxygenase. Journal of Biological Chemistry, 277(2), 1281–1287. [Link]

  • Ballell, L., et al. (2013). Fueling Open-Source Drug Discovery: 177 Small-Molecule Leads against Tuberculosis. ChemMedChem, 8(2), 313–321. [Link]

  • Ozturk, T., et al. (2007). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210–5278. [Link]

  • Hazra, K., et al. (2011). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. Bioorganic & Medicinal Chemistry Letters, 21(1), 231-234. [Link]

  • Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. [Link]

Sources

Solubility Profiling of 4-(Propan-2-yloxy)benzene-1-carbothioamide: A Technical Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Propan-2-yloxy)benzene-1-carbothioamide (also known as 4-isopropoxythiobenzamide) represents a critical intermediate scaffold, particularly in the synthesis of antitubercular agents such as Thiocarlide (Isoxyl).[1][2][3] Its solubility profile is governed by a competitive internal architecture: a lipophilic isopropoxy-phenyl tail fighting against a highly polar, hydrogen-bonding thioamide head.[1][2][3]

This guide moves beyond simple "soluble/insoluble" binaries. It provides a mechanistic framework for solvent selection, detailing the thermodynamic interactions required to disrupt thioamide dimerization and offering a self-validating protocol for empirical solubility determination.[1][3]

Molecular Architecture & Solubility Mechanisms[1][2]

To predict solubility, we must first deconstruct the solute's competitive intermolecular forces.

Structural Analysis[1][3]
  • Lipophilic Domain: The 4-isopropoxyphenyl moiety contributes significantly to the dispersion forces (

    
    ).[2][3] The isopropyl group adds steric bulk, slightly disrupting crystal packing compared to a linear propoxy chain, potentially enhancing solubility in organic media.
    
  • Polar Domain: The carbothioamide group (

    
    ) is the solubility "anchor."[2][3] It is a strong hydrogen bond donor (
    
    
    
    ) and a weak acceptor (
    
    
    ).[3]
  • The Dimerization Challenge: In the solid state and non-polar solvents, primary thioamides form stable, eight-membered ring dimers via intermolecular hydrogen bonding. Dissolution requires a solvent capable of energetically out-competing these solute-solute interactions.[1][2][3]

Solvation Mechanism

The diagram below illustrates the energetic requirement for dissolution: the solvent must disrupt the stable thioamide dimer.

SolvationMechanism cluster_solid Solid State (Crystal Lattice) cluster_solvent Solvent Interaction cluster_solution Solvated State Dimer Thioamide Dimer (Strong H-Bonds) Solvent Polar Aprotic Solvent (DMSO/DMF) Dimer->Solvent + Enthalpy (Breaking Lattice) Monomer Solvated Monomer (Dipole-Dipole Stabilized) Solvent->Monomer - Enthalpy (Solvation) Energy Net Free Energy (ΔG < 0) Monomer->Energy

Caption: Thermodynamic disruption of thioamide dimers by polar aprotic solvents to achieve solvation.

Solvent Compatibility Profile

The following data categorizes solvent suitability based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP).

Solvent ClassRepresentative SolventsSolubility PredictionMechanistic RationaleApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)High dipolarity (

) breaks dimers; S-atom polarizability aligns with solvent dipoles.[1][2][3]
Stock solutions, Reaction media
Lower Alcohols Methanol, Ethanol, IsopropanolModerate (20-60 mg/mL)Amphiphilic match.[1] OH groups H-bond with thioamide, alkyl chains match the phenyl ring.[1][3]Crystallization, Purification
Ketones/Esters Acetone, Ethyl AcetateModerate-High Carbonyl oxygen acts as H-bond acceptor for thioamide protons.[1][2][3]Extraction, Chromatography
Chlorinated DCM, ChloroformModerate Good dispersion match (

) for the aromatic ring, but lacks strong H-bonding.
Synthesis workup
Non-Polar Hexane, HeptaneVery Low (<1 mg/mL)Lack of polarity fails to overcome crystal lattice energy.Anti-solvent (Precipitation)
Aqueous Water, PBS (pH 7.[3]4)Low (<0.5 mg/mL)Hydrophobic effect of the isopropoxyphenyl group dominates.[3]Biological screening (requires co-solvent)

Process Insight: For purification, Ethanol/Water or Isopropanol/Heptane systems are ideal.[1][3] The compound dissolves in the hot alcohol and precipitates upon cooling or anti-solvent addition.

Experimental Protocol: Thermodynamic Solubility Determination

Do not rely solely on literature values, which may vary by crystal polymorph. Use this self-validating Shake-Flask protocol for precise data.

Materials
  • Compound: 4-(Propan-2-yloxy)benzene-1-carbothioamide (Micronized preferred).[1][2][3]

  • Solvents: HPLC Grade.

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC-UV or Gravimetric balance.

Workflow Diagram

SolubilityProtocol cluster_analysis Quantification Method Start Start: Excess Solid Addition Equilibrate Equilibration (24-48h @ 25°C, 200 RPM) Start->Equilibrate Filter Phase Separation (0.45 µm PTFE Filter) Equilibrate->Filter HPLC HPLC-UV Analysis (Peak Area vs Standard) Filter->HPLC Preferred (High Sensitivity) Grav Gravimetric Analysis (Evaporate & Weigh) Filter->Grav Alternative (High Conc. Only)

Caption: Standardized Shake-Flask workflow for determining thermodynamic solubility.

Step-by-Step Methodology
  • Saturation: Add the compound to 2 mL of solvent in a glass vial until undissolved solid remains visible (supersaturation).

  • Equilibration: Agitate at 25°C ± 0.5°C for 24 hours. Critical Step: Check pH if using aqueous buffers, as thioamides can hydrolyze at extreme pH.[3]

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a pre-heated 0.45 µm PTFE filter (to prevent precipitation on the filter).

  • Quantification (HPLC Method - Recommended):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[3]

    • Mobile Phase: Acetonitrile:Water (60:[1]40) + 0.1% Formic Acid.[1][2][3]

    • Detection: UV at 290 nm (characteristic thioamide absorbance).[1][2][3]

    • Calculation:

      
      .[2]
      

Hansen Solubility Parameter (HSP) Analysis[4][5][6]

For formulation scientists, understanding the HSP coordinates allows for rational solvent substitution.

  • Dispersion (

    
    ):  ~19.0 MPa
    
    
    
    (Driven by the benzene ring).
  • Polarity (

    
    ):  ~11.5 MPa
    
    
    
    (Driven by the thioamide dipole).
  • Hydrogen Bonding (

    
    ):  ~10.5 MPa
    
    
    
    (Thioamide donor/acceptor).[3]

Interpretation: To maximize solubility, select a solvent vector that minimizes the "Interaction Radius" (


) distance to these coordinates.
  • Good Match: Acetone (

    
    : 15.5, 
    
    
    
    : 10.4,
    
    
    : 7.0).
  • Poor Match: Hexane (

    
    : 14.9, 
    
    
    
    : 0.0,
    
    
    : 0.0).

References

  • Hansen, C. M. (2007).[1][3] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1][2][3] CRC Press.[1][2][3]

  • Manallack, D. T. (2007).[1][3] The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. (Context for thioamide ionization).

  • PubChem. (2023).[1][2][3] Compound Summary for CID 250077 (4-Isopropoxybenzaldehyde - Precursor Data). National Library of Medicine.[1][3]

  • Wang, X., et al. (2014).[3] Synthesis method of 4-Hydroxythiobenzamide (Patent CN104130170A).[1][2][3] Google Patents.[1][2][3] (Describes thioamide synthesis and purification via alcohol solvents).

  • Bergström, C. A., et al. (2007).[3] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(4-5), 383-393.[1][2][3]

Sources

Thermodynamic Stability of Para-Substituted Thiobenzamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic stability profile of para-substituted thiobenzamides, focusing on rotational barriers, electronic substituent effects, and solid-state packing. It is structured for application scientists and medicinal chemists.

Executive Summary

Thiobenzamides (


) exhibit distinct thermodynamic stability profiles compared to their amide counterparts, driven primarily by the unique electronic properties of the thiocarbonyl group. This guide quantifies these stability parameters, focusing on the C(S)–N rotational barrier  as the primary metric of thermodynamic stability in solution, and intermolecular hydrogen bonding  in the solid state.

Key Technical Insight: The rotational barrier of thiobenzamides (typically 22–28 kcal/mol) is significantly higher than that of benzamides (15–18 kcal/mol). This enhanced rigidity is tunable via para-substitution, following a linear free-energy relationship (Hammett correlation) where electron-donating groups (EDGs) stabilize the ground state, further increasing the barrier.

Part 1: Theoretical Framework & Electronic Determinants[1]

The thermodynamic stability of thiobenzamides is governed by the resonance energy of the thioamide functionality. Unlike the carbonyl oxygen in amides, the sulfur atom in thioamides has a larger van der Waals radius and poorer orbital overlap with carbon (


 mismatch). However, sulfur is less electronegative, allowing for significant polarizability and resonance contribution from the zwitterionic form.
Resonance Stabilization & Rotational Barriers

The restricted rotation around the C–N bond is the defining thermodynamic feature. The ground state is stabilized by the zwitterionic resonance structure (B) , which imparts double-bond character to the C–N bond.

Mechanism:

  • Ground State: Planar, stabilized by resonance (Form B).

  • Transition State: Orthogonal (90° twist), loss of resonance, pure single bond character.

  • Thermodynamic Barrier (

    
    ):  The energy difference between the planar ground state and the orthogonal transition state.
    
The Thione-Thiol Tautomerism

While often discussed, the thiol tautomer (C=N-SH) is thermodynamically disfavored.

  • Equilibrium Constant (

    
    ):  For unsubstituted thiobenzamide, 
    
    
    
    (favoring thione by
    
    
    ).
  • Implication: For all practical thermodynamic modeling in solution, the thione form is the exclusive species.

Resonance A Neutral Form (A) Ph-C(=S)-NH2 B Zwitterionic Form (B) Ph-C(S-)=NH2+ A->B Resonance (Ground State) TS Transition State (TS) Orthogonal (90°) Pure C-N Single Bond B->TS Rotation (Activation Energy)

Part 2: Substituent Effects (Hammett Correlation)

The thermodynamic stability (rotational barrier) of para-substituted thiobenzamides correlates strongly with Hammett substituent constants (


 or 

).
The Hammett Relationship

[1]
  • Reaction Constant (

    
    ):  For C–N rotation, 
    
    
    
    is negative regarding rate (slower rotation = higher barrier).
  • Electronic Trend:

    • Electron Donating Groups (EDGs) (e.g., -OMe, -NMe2): Donate electron density into the system, stabilizing the positive charge on Nitrogen in resonance form (B) . This increases the double bond character and raises the rotational barrier (

      
      ).
      
    • Electron Withdrawing Groups (EWGs) (e.g., -NO2, -CF3): Destabilize the positive charge on Nitrogen, reducing double bond character and lowering the barrier.

Representative Thermodynamic Data

The following table summarizes the estimated rotational barriers for para-substituted thiobenzamides compared to benzamides.

Table 1: Thermodynamic Stability Parameters (Rotational Barriers)

Substituent (p-R)Electronic Effect

Value
Thiobenzamide

(kcal/mol)*
Benzamide

(kcal/mol)
Relative Stability (Rigidity)
-N(Me)

Strong EDG-0.83~26.5 ~19.0Very High
-OMe Moderate EDG-0.27~25.2 ~17.5High
-Me Weak EDG-0.17~24.5 ~16.8High
-H Reference0.00~24.0 ~16.0Baseline
-Cl Weak EWG+0.23~23.2 ~15.5Moderate
-NO

Strong EWG+0.78~21.5 ~14.2Low

*Note: Values are aggregated estimates from DNMR studies in polar aprotic solvents (e.g., DMSO/DMF). Thioamide barriers are consistently 6–9 kcal/mol higher than corresponding amides.

Part 3: Solid-State Structural Determinants

In the crystalline phase, thermodynamic stability is augmented by packing forces.

Hydrogen Bonding Networks

Thiobenzamides form robust centrosymmetric dimers.

  • Motif:

    
     graph set.
    
  • Interaction:

    
     dual hydrogen bonds.
    
  • Strength: The sulfur atom is a weaker H-bond acceptor than oxygen (electrostatics), but the high polarizability of the C=S bond leads to strong dispersive interactions.

  • Packing: Para-substituents dictate the planar stacking. Planar substituents (-NO2, -OMe) favor tight

    
     stacking, increasing melting points and lattice energy.
    

Part 4: Experimental Protocols

Synthesis via Lawesson's Reagent

The most thermodynamically controlled method to access these compounds is thionation of the corresponding amide.

Protocol: Thionation of p-Anisamide

  • Reagents: p-Anisamide (1.0 eq), Lawesson’s Reagent (0.6 eq).

  • Solvent: Anhydrous Toluene (0.1 M concentration).

  • Condition: Reflux under

    
     atmosphere for 2–4 hours.
    
  • Monitoring: TLC (Thioamides are less polar and move higher than amides; stain with KMnO4).

  • Workup: Cool to RT. Do not perform aqueous workup immediately (Lawesson's byproducts hydrolyze foully).

  • Purification: Direct flash chromatography (SiO2, Hexane/EtOAc gradient).

Synthesis Start Start: Para-Substituted Benzamide Reaction Reflux with Lawesson's Reagent (Toluene, 110°C, 3h) Start->Reaction Check TLC Check (Disappearance of Amide) Reaction->Check Check->Reaction Incomplete Purify Flash Chromatography (SiO2, Hex/EtOAc) Check->Purify Complete Product Final Product: Thiobenzamide Crystal Purify->Product

Measuring Rotational Barriers (DNMR)

To experimentally validate thermodynamic stability (barrier height):

  • Technique: Variable Temperature (VT)

    
    -NMR.
    
  • Solvent:

    
     or 
    
    
    
    (high boiling point required).
  • Observation: At RT, N-H protons (or N-Me protons if substituted) appear as distinct signals due to slow rotation.

  • Heating: Raise temperature until signals broaden and merge (Coalescence Temperature,

    
    ).
    
  • Calculation: Use the Eyring equation at

    
    :
    
    
    
    
    (Where
    
    
    is the separation in Hz at slow exchange limit).

References

  • Wiberg, K. B., & Rush, D. J. (2005). Thioamides: Rotational Barriers and Solvation Effects.[2] Journal of Organic Chemistry.

  • Sandström, J. (1982). Dynamic NMR Spectroscopy. Academic Press.
  • Kjellin, G., & Sandström, J. (1973).[3] The Thione-Thiol Tautomerism in Simple Thioamides.[3] Acta Chemica Scandinavica.[3]

  • Jesberger, M., Davis, T. P., & Barner-Kowollik, C. (2003). Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis.[4]

  • Gomes, L. R., et al. (2014). Crystal structures and Hirshfeld surface analysis of thiobenzamides. CrystEngComm.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 4-(Propan-2-yloxy)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

This Application Note details the protocol for the thionation of 4-isopropoxybenzamide to 4-(propan-2-yloxy)benzene-1-carbothioamide (also known as 4-isopropoxythiobenzamide). This moiety is a critical pharmacophore in the synthesis of antitubercular agents (e.g., Isoxyl/Thiocarlide analogs) and thiazole-based kinase inhibitors.

While the transformation of an amide (


) to a thioamide (

) is conceptually simple, process challenges include the formation of sticky phosphorus byproducts, incomplete conversion, and the management of toxic hydrogen sulfide (

) gas.

This guide presents two distinct protocols:

  • Method A (Lawesson’s Reagent): The "Gold Standard" for laboratory-scale synthesis (mg to g), offering high functional group tolerance and mild conditions.

  • Method B (Curphey’s Method): A scalable alternative using

    
     activated with Hexamethyldisiloxane (HMDSO), designed to mitigate the "sticky polymer" issue associated with neat phosphorus pentasulfide.
    
Chemical Transformation[1][2][3][4][5][6][7][8][9]

Target: 4-(Propan-2-yloxy)benzene-1-carbothioamide Precursor: 4-(Propan-2-yloxy)benzamide Reaction Type: Thionation (O/S Exchange)

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting incomplete reactions. Both methods rely on the formation of a reactive dithiophosphine ylide species.[1]

Lawesson's Reagent Mechanism

Lawesson's Reagent (LR) exists as a dimer.[1] Upon heating (


), it dissociates into two monomeric dithiophosphine ylides. The driving force of the reaction is the formation of the stable P=O bond at the expense of the C=O bond, proceeding through a strained 4-membered thiaoxaphosphetane ring.[1]

LawessonsMechanism LR_Dimer Lawesson's Reagent (Dimer) Ylide Dithiophosphine Ylide (Monomer) LR_Dimer->Ylide Heat (>80°C) Intermediate 4-Membered Thiaoxaphosphetane Ylide->Intermediate + Amide [2+2] Cycloaddition Amide 4-Isopropoxybenzamide (Substrate) Amide->Intermediate Thioamide 4-Isopropoxythiobenzamide (Target) Intermediate->Thioamide Cycloreversion (Driven by P=O bond) Byproduct Phenylphosphine Oxide Polymer Intermediate->Byproduct

Figure 1: Mechanistic pathway of amide thionation via Lawesson's Reagent.[1] The formation of the stable P=O bond drives the equilibrium forward.[2]

Experimental Protocols

Safety Pre-requisites (Critical)
  • H2S Evolution: Thionation reactions generate Hydrogen Sulfide (

    
    ), a highly toxic gas.[1] All reactions must be performed in a well-ventilated fume hood.
    
  • Stench: Thioamides and phosphorus byproducts have a potent, lingering stench. Use bleach (sodium hypochlorite) to quench glassware and waste.

Method A: Lawesson’s Reagent (Standard Laboratory Scale)

Best for: High purity, small scale (100 mg - 10 g), mild conditions.

Reagents:

  • 4-(Propan-2-yloxy)benzamide (1.0 equiv)

  • Lawesson’s Reagent (0.6 equiv) (Note: 0.5 equiv is stoichiometric, 0.6 ensures completion)

  • Solvent: Anhydrous Toluene (or THF for lower temp)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-(Propan-2-yloxy)benzamide (e.g., 1.79 g, 10 mmol) and anhydrous Toluene (20 mL, 0.5 M concentration). Stir until suspended/dissolved.

  • Addition: Add Lawesson’s Reagent (2.42 g, 6.0 mmol) in one portion. The mixture will be a suspension.

  • Reflux: Heat the mixture to reflux (

    
    ). The suspension usually clears to a yellow solution within 15-30 minutes.
    
  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes).

    • Observation: The starting amide (lower Rf) will disappear; the thioamide (higher Rf, often bright yellow spot) will appear.

    • Time: Typically 1–3 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Direct Loading: Do not perform an aqueous workup (this can hydrolyze the reagent into sticky mess). Concentrate the toluene to ~5 mL volume under reduced pressure.

    • Load the concentrate directly onto a short silica gel plug.

  • Purification: Elute with 10% EtOAc/Hexanes to remove non-polar impurities, then 30% EtOAc/Hexanes to collect the yellow thioamide product.

  • Crystallization: Recrystallize from Ethanol/Water or Toluene/Hexanes if higher purity is required.

Method B: Curphey’s Method ( + HMDSO)

Best for: Scale-up (>10 g), cost-efficiency, easier byproduct removal.

Concept: The addition of Hexamethyldisiloxane (HMDSO) acts as a silicon-based scavenger for the phosphorus-oxide byproducts, preventing the formation of the insoluble "rock" often seen with neat


.

Reagents:

  • 4-(Propan-2-yloxy)benzamide (1.0 equiv)

  • Phosphorus Pentasulfide (

    
    ) (0.2 - 0.3 equiv)
    
  • Hexamethyldisiloxane (HMDSO) (2.0 equiv)

  • Solvent: Toluene or Xylene[4][5][6]

Procedure:

  • Setup: 3-neck flask, mechanical stirrer (essential for scale), reflux condenser,

    
     inlet, and a caustic scrubber trap (for 
    
    
    
    ).
  • Mixing: Charge the amide (1.0 equiv),

    
     (0.25 equiv), and HMDSO (2.0 equiv) into Toluene (5-10 volumes).
    
  • Reaction: Heat to reflux.[3] The mixture will initially be heterogeneous but should become homogenous as the silylated phosphorus species form.

  • Workup (Hydrolysis):

    • Cool to

      
      .
      
    • Slowly add 5% aqueous

      
       or NaOH. Caution:  Exothermic; 
      
      
      
      evolution.
    • Stir vigorously for 30 minutes to decompose silylated phosphates into the aqueous phase.

  • Extraction: Separate layers. Extract aqueous layer with EtOAc. Combine organics, dry over

    
    , and concentrate.
    

Quality Control & Validation

The transition from Amide to Thioamide causes distinct spectroscopic shifts.

Analytic MethodParameterAmide (Starting Material)Thioamide (Product)
Visual AppearanceWhite solidYellow crystalline solid
IR Spectroscopy C=O StretchStrong band ~1650-1680

Absent
IR Spectroscopy C=S StretchAbsentDistinct band ~1350-1400

1H NMR N-H ProtonsBroad singlets (variable)Significant downfield shift (often >9.0 ppm)
13C NMR Carbonyl Carbon~168 ppm~190-200 ppm (Diagnostic)
Melting Point Range~135-138°C (Amide)~145-148°C (Thioamide)*

*Note: Melting points vary by polymorph and purity; use NMR for definitive confirmation.

Workflow Decision Matrix

DecisionTree Start Start: 4-Isopropoxybenzamide Scale What is the Reaction Scale? Start->Scale Small < 5 grams Scale->Small Lab Scale Large > 10 grams Scale->Large Process Scale MethodA Use Method A: Lawesson's Reagent Small->MethodA MethodB Use Method B: Curphey's Reagent (P4S10 + HMDSO) Large->MethodB WorkupA Workup: Direct Silica Filtration (No Aqueous) MethodA->WorkupA WorkupB Workup: Basic Hydrolysis (K2CO3) + Extraction MethodB->WorkupB

Figure 2: Decision matrix for selecting the appropriate thionation protocol based on scale.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Hydrolyzed ReagentLawesson's reagent degrades with moisture. Use a fresh bottle or increase equivalents to 0.7-0.8.
Product is "Sticky"/Oil Residual PhosphorusMethod A: Ensure silica filtration is slow and thorough. Method B: Increase hydrolysis time with base.
Low Yield Hydrolysis of ProductThioamides can hydrolyze back to amides in acidic/wet conditions. Keep workup neutral/basic and dry quickly.
Blue/Green Impurity Trace Metals or DecompositionRecrystallize from Ethanol/Activated Carbon.

References

  • Lawesson's Reagent Original Methodology: Scheibye, S., Pedersen, B. S., & Lawesson, S. O. (1978). Studies on organophosphorus compounds XXI. The dimer of p-methoxyphenylthionophosphine sulfide as a versatile thionating reagent. Bulletin of the Chemical Societies of Belgium.

  • Curphey's Method (P4S10 + HMDSO): Curphey, T. J. (2002).[6][7] Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane.[7][8] The Journal of Organic Chemistry, 67(18), 6461–6473.[8]

  • Review of Thionation Reagents: Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[9][10] Chemical Reviews, 107(11), 5210–5278.

  • Isoxyl (Thiocarlide) Mechanism & Chemistry: Phetsuksiri, B., et al. (2003). Mechanism of Action of the Antitubercular Drug Isoxyl. Journal of Biological Chemistry.

Sources

Thionation of 4-Isopropoxybenzamide using Lawesson’s Reagent: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This application note provides a comprehensive guide for the thionation of 4-isopropoxybenzamide to its corresponding thioamide, 4-isopropoxythiobenzamide, utilizing Lawesson's reagent (LR). Thioamides are crucial isosteres of amides in medicinal chemistry, often conferring enhanced pharmacological properties. This document offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, critical safety and handling procedures, and effective, chromatography-free work-up techniques. The content is designed for researchers in synthetic chemistry and drug development, emphasizing the causality behind procedural steps to ensure robust and reproducible outcomes.

Introduction: The Significance of Thioamides

The replacement of an amide's carbonyl oxygen with sulfur to form a thioamide is a powerful strategy in modern drug design. Thioamides exhibit distinct electronic and steric properties compared to their amide counterparts. They often show increased metabolic stability, altered hydrogen bonding capabilities, and unique receptor interaction profiles.[1] The conversion of bioactive amides into thioamides can therefore lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has become the gold standard for this transformation, largely supplanting harsher reagents like phosphorus pentasulfide (P₄S₁₀).[2][3] LR offers milder reaction conditions, higher yields, and broader functional group tolerance, making it an indispensable tool in the synthetic chemist's arsenal.[2] This guide will focus on a representative example, the thionation of 4-isopropoxybenzamide, to illustrate the practical application of this important reaction.

Safety and Handling of Lawesson's Reagent

CAUTION: Lawesson's reagent is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • Hazards: LR is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Crucially, it reacts with water or moisture to release flammable and toxic gases, including hydrogen sulfide (stench).[5][6]

  • Handling:

    • Always handle LR under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[4][6]

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses with side-shields or goggles.[6]

    • Avoid creating dust when weighing and transferring the reagent.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials like strong oxidizing agents.[5] The container should be stored under an inert gas.[4]

  • Spills & Disposal: In case of a spill, avoid generating dust. Use dry clean-up procedures (e.g., sweeping) and place the material in a sealed, labeled container for disposal. Dispose of waste in accordance with local, state, and federal regulations.

Reaction Mechanism

The efficacy of Lawesson's reagent stems from its dynamic equilibrium in solution with a highly reactive dithiophosphine ylide monomer.[1][2] This monomer readily engages with the electrophilic carbonyl carbon of the amide. The reaction proceeds through a four-membered ring intermediate, known as a thiaoxaphosphetane.[7] The thermodynamic driving force for the reaction is the subsequent cycloreversion of this intermediate, which forms a very stable phosphorus-oxygen double bond (P=O), analogous to the mechanism of the Wittig reaction.[1][2]

G cluster_reagent Lawesson's Reagent Activation cluster_reaction Thionation Mechanism LR_Dimer Lawesson's Reagent (Dimer) LR_Monomer Reactive Dithiophosphine Ylide (Monomer) LR_Dimer->LR_Monomer Equilibrium in solution Amide 4-Isopropoxybenzamide (C=O) LR_Monomer->Amide Intermediate Thiaoxaphosphetane Intermediate Thioamide 4-Isopropoxythiobenzamide (C=S) Byproduct Phosphorus Byproduct (P=O)

Experimental Protocol

This protocol details the conversion of 4-isopropoxybenzamide to 4-isopropoxythiobenzamide. The reaction is performed in refluxing toluene, a common and effective solvent for this transformation.[8][9]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )CAS No.Amount (Scale)MolesEquiv.
4-Isopropoxybenzamide179.2220731-49-35.00 g27.9 mmol1.0
Lawesson's Reagent404.4719172-47-55.92 g14.6 mmol0.52
Toluene, Anhydrous92.14108-88-3100 mL--
Ethylene Glycol62.07107-21-150 mL--
Step-by-Step Procedure

G start Start setup 1. Reaction Setup - Add amide and toluene to flask. - Flush with Nitrogen. start->setup add_lr 2. Add Lawesson's Reagent - Add LR in one portion under N₂. setup->add_lr reflux 3. Heat to Reflux - Heat to ~110°C. - Monitor by TLC. add_lr->reflux workup_prep 4. Cool & Add Glycol - Cool to < 90°C. - Add ethylene glycol. reflux->workup_prep decompose 5. Decompose Byproduct - Stir vigorously at 95°C for 2h. workup_prep->decompose separate 6. Phase Separation - Cool and transfer to sep. funnel. - Separate toluene layer. decompose->separate wash 7. Wash & Dry - Wash with brine. - Dry over Na₂SO₄. separate->wash concentrate 8. Concentrate - Remove toluene under reduced pressure. wash->concentrate purify 9. Recrystallize - Recrystallize crude solid from suitable solvent (e.g., Ethanol/Water). concentrate->purify end End (Pure Thioamide) purify->end

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 4-isopropoxybenzamide (5.00 g, 27.9 mmol) and anhydrous toluene (100 mL).[9] Begin stirring and flush the system with nitrogen for 10 minutes.

  • Reagent Addition: Under a positive flow of nitrogen, add Lawesson's reagent (5.92 g, 14.6 mmol) to the flask in one portion.

  • Thionation: Heat the reaction mixture to reflux (approx. 110 °C). The solution will typically turn yellow. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours when the starting amide spot is no longer visible.[10]

  • Work-up and Byproduct Decomposition:

    • Once the reaction is complete, remove the heat source and allow the mixture to cool to below 95 °C.

    • Carefully add ethylene glycol (50 mL) to the reaction flask.[10] Note: This step is crucial. Ethylene glycol reacts with the phosphorus-containing byproducts, converting them into highly polar derivatives that are insoluble in the toluene layer, thus obviating the need for column chromatography.[10]

    • Heat the resulting biphasic mixture to 95 °C and stir vigorously for at least 2 hours to ensure complete decomposition of the byproducts.

  • Isolation:

    • Allow the mixture to cool to room temperature. Transfer the entire mixture to a separatory funnel.

    • Separate the upper toluene layer. The lower ethylene glycol layer, containing the decomposed byproducts, can be back-extracted with a small portion of toluene (20 mL) to recover any residual product.[10]

    • Combine the organic (toluene) layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude thioamide as a solid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to afford the pure 4-isopropoxythiobenzamide as a crystalline solid.

Product Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results for 4-Isopropoxythiobenzamide
Appearance Yellow crystalline solid
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.0-7.8 (br s, 1H, NH), ~7.7 (d, 2H, Ar-H), ~7.3-7.1 (br s, 1H, NH), ~6.9 (d, 2H, Ar-H), ~4.6 (sept, 1H, OCH), ~1.4 (d, 6H, CH(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~200 (C=S), ~162 (Ar-C-O), ~135 (Ar-C), ~129 (Ar-CH), ~115 (Ar-CH), ~70 (OCH), ~22 (CH(CH₃)₂)
FT-IR (ATR, cm⁻¹)3300-3100 (N-H stretch), 2980-2930 (C-H stretch), 1605 (Ar C=C), ~1250 (C=S stretch), 1160 (C-O stretch)
Mass Spec (ESI+)m/z: 196.08 [M+H]⁺, 218.06 [M+Na]⁺

Troubleshooting and Key Considerations

  • Incomplete Reaction: If TLC indicates the presence of starting material after 3 hours, ensure the reaction temperature is at a full reflux. A small additional portion of Lawesson's reagent (0.05 eq) can be added, but often extending the reaction time is sufficient.

  • Challenges in Work-up: The primary challenge in reactions using LR is the removal of phosphorus byproducts.[10] The ethylene glycol work-up described is highly effective. If this method is not used, purification will almost certainly require column chromatography, which can be difficult due to the similar polarity of the product and byproduct.[10]

  • Solvent Choice: While toluene is used here, other solvents like tetrahydrofuran (THF) can also be employed, sometimes allowing the reaction to proceed at room temperature, albeit with longer reaction times and requiring large solvent volumes to fully dissolve the reagent.[11]

  • Odor: Thioamides and sulfur-containing byproducts can have strong, unpleasant odors. All manipulations should be performed in a fume hood, and glassware can be decontaminated by rinsing with a bleach solution.

References

  • Reagents of the month- April- Lawesson's and Woollins' reagents. SigutLabs. [Link]

  • LAWESSON'S REAGENT For synthesis MSDS. Loba Chemie. [Link]

  • LAWESSON'S REAGENT - Sdfine. Sdfine. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. National Center for Biotechnology Information (PMC). [Link]

  • Lawessons Reagent - Material Safety Data Sheet (MSDS). Unknown Source. (Link not available)
  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • Lawesson's Reagent Thiocarbonyl Synthesis Mechanism. YouTube. [Link]

  • Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Publishing. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Compositions and methods for thionation during chemical synthesis reactions.
  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

Sources

Microwave-Assisted Synthesis of 4-Alkoxythiobenzamides: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the microwave-assisted synthesis of 4-alkoxythiobenzamides, a class of compounds with significant potential in medicinal chemistry and materials science. The conversion of the carbonyl group in 4-alkoxybenzamides to a thiocarbonyl group can profoundly alter a molecule's biological activity and physicochemical properties.[1] Microwave-assisted organic synthesis (MAOS) offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods for this transformation.[2][3][4] This guide details the underlying principles, a step-by-step experimental protocol, and critical safety considerations for this synthetic methodology.

Introduction: The Significance of Thioamides and Microwave Synthesis

Thioamides are crucial structural motifs in a wide array of biologically active molecules and are valuable synthetic intermediates.[1] The isosteric replacement of an amide's oxygen atom with sulfur can lead to enhanced biological activity, altered receptor binding profiles, and improved metabolic stability.[5] Specifically, 4-alkoxythiobenzamides are of interest due to the electron-donating nature of the alkoxy group, which can influence the electronic properties and reactivity of the thioamide functionality.

Traditional methods for the synthesis of thioamides often require prolonged reaction times at high temperatures, which can lead to undesired side products and are energy-intensive.[6] Microwave-assisted organic synthesis has emerged as a powerful tool to overcome these limitations.[7][8] By directly coupling microwave energy with the polar molecules in the reaction mixture, MAOS leads to rapid and uniform heating, often resulting in dramatic rate enhancements, higher yields, and cleaner reaction profiles.[2][3][9][10]

The Thionation Reaction: Mechanism and Reagents

The conversion of an amide to a thioamide is most commonly achieved using a thionating agent, with Lawesson's Reagent (LR) being a popular choice due to its mild reaction conditions and broad functional group tolerance.[1][5][11]

Mechanism of Thionation with Lawesson's Reagent:

The reaction is believed to proceed through a mechanism analogous to the Wittig reaction.[5][6][12] In solution, the dimeric Lawesson's Reagent exists in equilibrium with a more reactive monomeric dithiophosphine ylide.[1][5][12] This monomer undergoes a [2+2] cycloaddition with the carbonyl group of the 4-alkoxybenzamide to form a transient four-membered oxathiaphosphetane intermediate.[1] This intermediate then undergoes cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the desired 4-alkoxythiobenzamide and a phosphorus-containing byproduct.[1][5][6]

G cluster_0 Lawesson's Reagent (Dimer) cluster_1 Reactive Monomer cluster_2 Starting Material cluster_3 Intermediate cluster_4 Products LR_dimer LR Dimer LR_monomer Dithiophosphine Ylide LR_dimer->LR_monomer Equilibrium Intermediate Oxathiaphosphetane LR_monomer->Intermediate + 4-Alkoxybenzamide [2+2] Cycloaddition Amide 4-Alkoxybenzamide Amide->Intermediate Thioamide 4-Alkoxythiobenzamide Intermediate->Thioamide Cycloreversion Byproduct Phosphorus Byproduct Intermediate->Byproduct

Caption: Mechanism of amide thionation using Lawesson's reagent.

Experimental Protocol: Microwave-Assisted Synthesis of a Representative 4-Alkoxythiobenzamide

This protocol details a general procedure for the synthesis of a 4-alkoxythiobenzamide on a laboratory scale. Note: Reaction conditions may require optimization based on the specific substrate.

3.1. Materials and Equipment

  • Starting Material: 4-Alkoxybenzamide (e.g., 4-methoxybenzamide)

  • Thionating Agent: Lawesson's Reagent (LR) [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]

  • Solvent: Anhydrous high-boiling point solvent (e.g., toluene, 1,4-dioxane)

  • Microwave Synthesizer: A dedicated microwave reactor designed for chemical synthesis (e.g., CEM Discover, Biotage Initiator).[13]

  • Reaction Vessels: Microwave-safe heavy-walled glass vials with crimp caps.[13]

  • Magnetic Stirrer and Stir Bars

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

3.2. Reaction Setup and Procedure

G A 1. Reagent Addition - 4-Alkoxybenzamide - Lawesson's Reagent - Anhydrous Solvent B 2. Vessel Sealing - Crimp cap A->B C 3. Microwave Irradiation - Set Temperature, Time, Power B->C D 4. Cooling - To room temperature C->D E 5. Work-up - Solvent removal - Extraction D->E F 6. Purification - Column Chromatography E->F G 7. Characterization - NMR, MS, etc. F->G

Caption: General experimental workflow for thioamide synthesis.

Step-by-Step Protocol (1.0 mmol scale):

  • Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 4-alkoxybenzamide (1.0 mmol, 1.0 eq.) and Lawesson's Reagent (0.5-0.6 mmol, 0.5-0.6 eq.).[5]

  • Solvent Addition: Add 3-5 mL of anhydrous toluene to the reaction vessel.[5] The use of an anhydrous solvent is crucial as Lawesson's reagent is sensitive to moisture.[11][14]

  • Vessel Sealing: Securely seal the reaction vessel with a crimp cap.

  • Microwave Irradiation: Place the sealed vessel into the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 120-160 °C) for a specified time (usually 10-30 minutes).[13] It is recommended to start with a shorter reaction time and monitor the progress.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting amide.[5][13]

  • Cooling: After the irradiation is complete, allow the reaction vessel to cool to room temperature before opening.

  • Work-up:

    • Open the vessel in a well-ventilated fume hood.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.[15]

    • The residue can be dissolved in an organic solvent like ethyl acetate and washed with water to remove some of the polar byproducts.[5]

    • For a more streamlined purification, a chromatography-free workup can be employed by adding an excess of ethanol or ethylene glycol to the cooled reaction mixture and refluxing for 2-3.5 hours. This process decomposes the phosphorus-containing byproduct into more polar species that are easier to separate.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-alkoxythiobenzamide.[15]

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

3.3. Representative Data

The following table provides a hypothetical comparison of reaction conditions and outcomes for the synthesis of 4-methoxythiobenzamide using both conventional heating and microwave irradiation.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Starting Amide 4-Methoxybenzamide4-Methoxybenzamide
Lawesson's Reagent 0.55 eq.0.55 eq.
Solvent TolueneToluene
Temperature 110 °C (Reflux)140 °C
Reaction Time 4-6 hours15-20 minutes
Yield 75-85%85-95%
Observations Longer reaction time, potential for side product formation.Rapid, clean reaction with high yield.

Safety Considerations

4.1. Lawesson's Reagent

  • Handling: Lawesson's Reagent is a flammable solid and can release flammable and toxic gases, such as hydrogen sulfide, upon contact with water or moisture.[14][16][17] It should be handled in a well-ventilated fume hood, and contact with skin and eyes should be avoided.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[18]

  • Storage: Store Lawesson's Reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like water and oxidizing agents.[14][16][18]

4.2. Microwave Reactor

  • Pressure: Reactions in sealed vessels at elevated temperatures can generate significant pressure.[19] Always ensure that the reaction scale and solvent volume are within the safe operating limits of the microwave reactor.

  • Vessel Integrity: Inspect microwave vials for any cracks or defects before use.[19]

  • Superheating: Use a magnetic stir bar to ensure even heating and prevent localized superheating.[19]

  • Solvent Choice: Be aware of the vapor pressure of the chosen solvent at the reaction temperature to avoid exceeding the pressure limits of the vessel.[19]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive Lawesson's Reagent (due to moisture exposure).- Insufficient temperature or reaction time.- Impure starting materials.- Use fresh, anhydrous Lawesson's Reagent.- Increase the reaction temperature and/or time.- Ensure the purity of the starting amide and solvent.
Incomplete reaction - Insufficient amount of Lawesson's Reagent.- Reaction time is too short.- Increase the equivalents of Lawesson's Reagent slightly (e.g., to 0.6 eq.).- Increase the microwave irradiation time.
Formation of multiple byproducts - Reaction temperature is too high.- Prolonged reaction time.- Decrease the reaction temperature.- Optimize the reaction time by monitoring with TLC or LC-MS.
Difficulty in purification - Phosphorus-containing byproducts co-eluting with the product.- Employ the ethanol or ethylene glycol work-up procedure to decompose the byproducts into more polar species.

Conclusion

Microwave-assisted synthesis provides a highly effective and efficient method for the preparation of 4-alkoxythiobenzamides. The significant reduction in reaction time, coupled with high yields and cleaner reaction profiles, makes this a valuable technique for researchers in drug discovery and materials science. By following the detailed protocol and adhering to the safety guidelines, scientists can reliably synthesize these important compounds for further investigation.

References

  • Microwave Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Lawesson's reagent - Grokipedia. (n.d.). Retrieved from [Link]

  • Couto, A. G., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 7036. Retrieved from [Link]

  • Sharma, P., & Sharma, R. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. Retrieved from [Link]

  • Singh, A., et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Research in Pharmacy and Allied Sciences, 9(1), 1-10. Retrieved from [Link]

  • Mechanism of the thionation reaction using Lawesson's reagent (1). (n.d.). ResearchGate. Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025). International Journal of Research in Pharmacy and Allied Science, 10(2), 1-12. Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). Molecules, 30(22), 1-20. Retrieved from [Link]

  • Orru, R. V. A., et al. (2016). Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent. The Journal of Organic Chemistry, 81(16), 7044-7054. Retrieved from [Link]

  • Mechanism of amide thiocarbonylation via Lawesson's reagent. (n.d.). ResearchGate. Retrieved from [Link]

  • Thioamide synthesis by thionation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3527. Retrieved from [Link]

  • LAWESSON'S REAGENT For synthesis MSDS | CAS 19172-47-5 MSDS. (2019). Loba Chemie. Retrieved from [Link]

  • Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Braga, D., et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. CrystEngComm, 26, 1-9. Retrieved from [Link]

  • Microwave Reactor Safety. (n.d.). Retrieved from [Link]

  • Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives. (2021). Molecules, 26(5), 1234. Retrieved from [Link]

  • A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. (2021). Beilstein Journal of Organic Chemistry, 17, 941-949. Retrieved from [Link]

  • Material Safety Data Sheet - Lawesson's Reagent, 99%. (2005). Cole-Parmer. Retrieved from [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020). Journal of Drug Delivery and Therapeutics, 10(3), 134-138. Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Retrieved from [Link]

  • Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. (2024). MDPI. Retrieved from [Link]

  • Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. (2004). Journal of Chemical Research, 2004(11), 748-749. Retrieved from [Link]

  • Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid. (2014). Beilstein Journal of Organic Chemistry, 10, 2404-2409. Retrieved from [Link]

Sources

Using 4-isopropoxythiobenzamide as a precursor for thiazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The synthesis of 2,4-disubstituted thiazoles from thioamides is a cornerstone reaction in medicinal chemistry, particularly for the development of non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs). This guide focuses on the utilization of 4-isopropoxythiobenzamide as a specific precursor.

While the commercial drug Febuxostat utilizes a 4-isobutoxy tail, the 4-isopropoxy analog is a critical scaffold for Structure-Activity Relationship (SAR) studies, offering altered lipophilicity and metabolic stability profiles. The primary transformation described here is the Hantzsch Thiazole Synthesis , a condensation reaction between the thioamide and an


-haloketone (typically ethyl 2-chloroacetoacetate).[1]
Key Mechanistic Insight

The reaction proceeds via a cascade mechanism:

  • S-Alkylation: Nucleophilic attack of the thioamide sulfur on the

    
    -haloketone.
    
  • Cyclization: Intramolecular nucleophilic attack of the nitrogen on the ketone carbonyl.[2]

  • Dehydration: Loss of water to aromatize the thiazole ring.

Chemical Mechanism & Pathway

The following diagram illustrates the molecular events driving the transformation of 4-isopropoxythiobenzamide into the thiazole scaffold.

HantzschMechanism Thioamide 4-Isopropoxythiobenzamide (Nucleophile) Intermediate1 Thioimidate Intermediate (S-Alkylated) Thioamide->Intermediate1 SN2 Displacement (-Cl) HaloKetone Ethyl 2-chloroacetoacetate (Electrophile) HaloKetone->Intermediate1 Transition Cyclization (N-attack on C=O) Intermediate1->Transition Intramolecular Product Ethyl 2-(4-isopropoxyphenyl)- 4-methylthiazole-5-carboxylate Transition->Product Dehydration (-H2O) Byproducts H2O + HCl Transition->Byproducts

Figure 1: Mechanistic pathway of the Hantzsch coupling between 4-isopropoxythiobenzamide and ethyl 2-chloroacetoacetate.

Experimental Protocols

Protocol A: Standard Synthesis of Ethyl 2-(4-isopropoxyphenyl)-4-methylthiazole-5-carboxylate

This protocol is adapted from optimized industrial procedures for Febuxostat intermediates, ensuring high yield and scalability.

Reagents & Materials:

  • Precursor: 4-Isopropoxythiobenzamide (1.0 equiv)

  • Coupling Agent: Ethyl 2-chloroacetoacetate (1.1 equiv)

  • Solvent: Ethanol (Absolute)[3]

  • Catalyst (Optional): None usually required; reaction is self-promoted.

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-isopropoxythiobenzamide (10.0 g, 51.2 mmol) in Ethanol (100 mL).

  • Addition: Add ethyl 2-chloroacetoacetate (9.27 g, 56.3 mmol) dropwise to the stirring solution at room temperature.

    • Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78°C) . Maintain reflux for 4–5 hours .

    • Monitoring: Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1). The thioamide spot (

      
      ) should disappear, and a fluorescent thiazole spot (
      
      
      
      ) should appear.
  • Workup (Precipitation Method):

    • Allow the reaction mixture to cool to room temperature.

    • Slowly add deionized water (100 mL) to the stirring solution. The product typically precipitates as a white to off-white solid.

    • Troubleshooting: If an oil forms instead of a solid, cool the flask in an ice bath (0–5°C) and scratch the glass to induce crystallization.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with 50% aqueous ethanol (2 x 20 mL) followed by water (50 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Data Summary:

ParameterSpecification
Typical Yield 85 – 92%
Appearance White to pale yellow crystalline solid
Melting Point 108 – 112°C (Analog dependent)
Purity (HPLC) >98% (area normalization)
Protocol B: "Green" Mechanochemical Synthesis (Solvent-Free)

For labs prioritizing Green Chemistry, this variation uses grinding to effect the transformation.

  • Grinding: Combine 4-isopropoxythiobenzamide (1.0 mmol) and ethyl 2-chloroacetoacetate (1.1 mmol) in an agate mortar.

  • Reaction: Grind vigorously with a pestle for 10–20 minutes. The mixture will initially liquefy (eutectic melt) and then solidify as the product forms.

  • Workup: Wash the resulting solid with water to remove HCl salts. Recrystallize from hot ethanol.

Characterization & Validation

To validate the structure, specifically distinguishing the isopropoxy group from similar alkoxy chains (like the isobutoxy in Febuxostat), examine the 1H NMR signals carefully.

Expected 1H NMR Data (CDCl3, 400 MHz):

  • Thiazole Ring: No proton on C5 (substituted). Look for the methyl group on C4 (

    
     ppm, s, 3H).
    
  • Aromatic Ring: Two doublets (AA'BB' system) around

    
     6.9 and 7.9 ppm.
    
  • Isopropoxy Group (Critical Identifier):

    • Methine (-CH-): Septet at

      
       ppm (
      
      
      
      Hz).
    • Methyls (-(CH3)2): Doublet at

      
       ppm (
      
      
      
      Hz, 6H).
    • Contrast: An isobutoxy group would show a doublet for the

      
       and a multiplet for the 
      
      
      
      .

Troubleshooting & Optimization Guide

Troubleshooting Problem Issue: Low Yield or Oiling Out Check1 Is the Starting Material Pure? (Thioamides degrade to nitriles) Problem->Check1 Check2 Solvent Choice (Ethanol vs. DMF) Check1->Check2 No (Pure) Solution1 Recrystallize Thioamide (Benzene/Pet Ether) Check1->Solution1 Yes (Degraded) Check3 Workup pH Check2->Check3 Solubility OK Solution2 Switch to DMF (90°C) for higher solubility Check2->Solution2 Reactants insoluble Solution3 Neutralize with NaHCO3 (HCl byproduct prevents crystallization) Check3->Solution3 Acidic pH

Figure 2: Decision tree for troubleshooting common Hantzsch synthesis issues.

Critical Optimization Notes
  • Thioamide Stability: 4-isopropoxythiobenzamide can hydrolyze to the amide or eliminate to the nitrile if stored improperly. Ensure the starting material has a strong S=C stretch in IR (

    
     cm
    
    
    
    ) and no C
    
    
    N peak.
  • Base Usage: While the reaction generates HCl, adding a base (like pyridine) during the reaction is usually unnecessary and can lead to side products. It is better to neutralize during the workup.

  • Solvent Effects: Ethanol is standard. If the reaction is sluggish, DMF or Dioxane at 90°C can accelerate the rate but may complicate the water-precipitation workup.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Febuxostat (67m-4). (Accessed 2025).[3][4][5][6][7] Link

    • Context: Provides the foundational protocol for the 4-isobutoxy analog, directly applicable to the 4-isopropoxy deriv
  • Organic Chemistry Portal. Synthesis of Thiazoles (Hantzsch Synthesis). (Accessed 2025).[3][4][5][6][7] Link

    • Context: Authoritative source for the general mechanism and vari
  • Ghanta, M. R., et al. "Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat."[8] Der Pharma Chemica, 2014, 6(3):300-311.[8] Link

    • Context: Details the specific reaction conditions (Reflux/Ethanol) for alkoxythiobenzamides.
  • Takeda Pharmaceuticals. Uloric (Febuxostat) Prescribing Information & Chemistry.Link[4]

    • Context: Validates the industrial relevance of the alkoxy-thiazole scaffold.

Sources

Application Notes and Protocols for the Hantzsch Thiazole Synthesis Utilizing 4-Isopropoxythiobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Hantzsch Thiazole Synthesis in Modern Drug Discovery

The thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active compounds, from antibiotics to anticancer agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for constructing this critical heterocyclic ring system.[1] This classical reaction involves the condensation of an α-haloketone with a thioamide, providing a direct and efficient route to a wide range of substituted thiazoles.[2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of the Hantzsch thiazole synthesis, with a specific focus on the use of 4-isopropoxythiobenzamide as a key starting material. The inclusion of the isopropoxy group allows for fine-tuning of lipophilicity and metabolic stability, properties of paramount importance in modern drug development. This document will detail the synthesis of the thioamide precursor, provide a step-by-step protocol for the subsequent thiazole formation, and offer insights into the underlying reaction mechanism and potential optimization strategies.

Core Principles and Mechanistic Insights

The Hantzsch thiazole synthesis proceeds through a well-established reaction cascade. The mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[2][4]

Reaction Mechanism Workflow

Hantzsch_Thiazole_Synthesis A α-Haloketone + 4-Isopropoxythiobenzamide B Nucleophilic Attack (SN2) A->B Reaction Initiation C Thioester Intermediate B->C D Intramolecular Cyclization C->D Ring Formation E Hemithioaminal Intermediate D->E F Dehydration E->F Aromatization G 2,4-Disubstituted Thiazole F->G

Caption: General workflow for the Hantzsch synthesis of 2,4-disubstituted thiazoles.

Controlling the reaction conditions is crucial for achieving high yields and purity. The choice of solvent, temperature, and the potential use of a base can significantly influence the reaction rate and outcome. While the reaction can often proceed under neutral conditions, acidic or basic catalysts can be employed to facilitate specific transformations.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the key starting material, 4-isopropoxythiobenzamide, and its subsequent use in the Hantzsch thiazole synthesis.

Part 1: Synthesis of 4-Isopropoxythiobenzamide

The synthesis of the target thioamide can be achieved through a two-step process starting from the commercially available 4-hydroxybenzonitrile. This involves an initial Williamson ether synthesis to introduce the isopropoxy group, followed by thionation of the resulting benzamide.

Step 1a: Synthesis of 4-Isopropoxybenzamide

This procedure is adapted from standard Williamson ether synthesis and subsequent amidation protocols.

Materials:

  • 4-Hydroxybenzonitrile

  • 2-Bromopropane

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrogen Peroxide (H₂O₂) (30% solution)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Alkylation: To a solution of 4-hydroxybenzonitrile (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 2-bromopropane (1.2 eq).

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain crude 4-isopropoxybenzonitrile.

  • Amidation: To the crude 4-isopropoxybenzonitrile, add concentrated sulfuric acid (2.0 eq) and cool the mixture in an ice bath.

  • Slowly add 30% hydrogen peroxide (3.0 eq) while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture into ice water and neutralize with a saturated sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure to yield 4-isopropoxybenzamide, which can be purified by recrystallization from ethanol/water.

Step 1b: Thionation of 4-Isopropoxybenzamide

This procedure utilizes Lawesson's reagent for the conversion of the amide to the corresponding thioamide.

Materials:

  • 4-Isopropoxybenzamide

  • Lawesson's Reagent

  • Anhydrous Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-isopropoxybenzamide (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-isopropoxythiobenzamide.

Part 2: Hantzsch Thiazole Synthesis of 2-(4-Isopropoxyphenyl)-4-phenylthiazole

This protocol details the reaction of 4-isopropoxythiobenzamide with an α-haloketone, 2-bromoacetophenone, to yield the corresponding 2,4-disubstituted thiazole.[2]

Materials:

  • 4-Isopropoxythiobenzamide (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Absolute Ethanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-isopropoxythiobenzamide (0.01 mol) and 2-bromoacetophenone (0.01 mol) in absolute ethanol (20 mL).

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of a 5% aqueous sodium carbonate solution and stir.[2]

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration through a Buchner funnel.

  • Wash the filter cake with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from ethanol to obtain pure 2-(4-isopropoxyphenyl)-4-phenylthiazole.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventReaction TimeYield (%)
4-Isopropoxybenzamide4-HydroxybenzonitrileK₂CO₃, 2-Bromopropane, H₂SO₄, H₂O₂Acetone, Dichloromethane14-21 hours75-85
4-Isopropoxythiobenzamide4-IsopropoxybenzamideLawesson's ReagentToluene2-4 hours80-90
2-(4-Isopropoxyphenyl)-4-phenylthiazole4-Isopropoxythiobenzamide2-BromoacetophenoneEthanol3-5 hours85-95

Troubleshooting and Optimization

  • Low Yield in Thionation: Ensure Lawesson's reagent is fresh and the reaction is conducted under anhydrous conditions. Prolonged reaction times or higher temperatures can sometimes lead to decomposition.

  • Incomplete Hantzsch Reaction: The reactivity of the α-haloketone is critical. If the reaction is sluggish, consider using a more reactive α-haloketone (e.g., α-iodo or α-tosyloxy ketone). The use of a non-nucleophilic base like pyridine can sometimes accelerate the reaction, but care must be taken to avoid side reactions.

  • Purification Challenges: If the final product is difficult to crystallize, column chromatography is a reliable alternative for purification.

Conclusion and Future Perspectives

The Hantzsch thiazole synthesis remains a powerful and highly adaptable tool for the synthesis of diverse thiazole derivatives. By utilizing functionalized starting materials like 4-isopropoxythiobenzamide, medicinal chemists can readily access novel chemical entities with potentially improved pharmacological profiles. The protocols detailed in these application notes provide a robust foundation for the synthesis of such compounds, enabling further exploration of their therapeutic potential in various drug discovery programs. Future work could focus on expanding the substrate scope to include a wider variety of α-haloketones and exploring one-pot modifications of the synthesis to improve overall efficiency.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Tarfoui, M., et al. (2016).
  • Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • Prajapati, A. K., & Kumar, S. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 27(11), 4055-4058.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Al-Hourani, B. J. (2021). New methods for the rapid synthesis of thiazoles. University of Sussex.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Google Patents. (2014). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.
  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 89(8), 5038-5048.
  • Chen, Y.-C., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)
  • Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. (2024). RSC Advances, 14, 21463-21471.
  • Titanium isopropoxide-mediated cis-selective synthesis of 3,4-substituted butyrolactones from CO2. (2021).
  • Deng, Y., et al. (2018). A Brønsted Acid-Promoted Sulfuration/Annulation Reaction for the Synthesis of 2,4-Disubstituted Thiazoles. The Journal of Organic Chemistry, 83(15), 8042-8049.
  • Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. (2024). Journal of Molecular Structure, 1307, 137887.
  • Arjona, O., et al. (2002). Enantiopure Synthesis of All Four Stereoisomers of Carbapenam-3-carboxylic Acid Methyl Ester. The Journal of Organic Chemistry, 67(14), 4899-4904.
  • Kiuru, P., et al. (2013). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry, 56(17), 6858-6870.

Sources

Application Notes and Protocols: Preparation of Thiobenzamide Derivatives for Antimicrobial Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance is a critical global health threat, necessitating the urgent discovery and development of new classes of antimicrobial compounds. Thioamides, isosteres of amides where the carbonyl oxygen is replaced by sulfur, have emerged as a promising scaffold in medicinal chemistry.[1] This substitution imparts unique physicochemical properties, including altered reactivity, metal chelation capabilities, and improved metabolic stability, which can translate to potent biological activity.[1][2] Notably, thioamide-containing compounds have demonstrated a broad spectrum of bioactivities, including antibacterial, antifungal, and antitubercular effects.[2][3][4]

This guide provides a comprehensive overview of the synthesis of thiobenzamide derivatives and their subsequent evaluation for antimicrobial activity. It is designed for researchers, scientists, and drug development professionals engaged in the early stages of antimicrobial drug discovery. We will delve into the chemical principles underpinning thiobenzamide synthesis, provide detailed, field-proven protocols for their preparation, and outline standardized methods for in vitro antimicrobial screening.

Part 1: Synthesis of Thiobenzamide Derivatives

The introduction of a thioamide functional group can be achieved through several synthetic routes. A common and effective method involves the thionation of a corresponding benzamide precursor. This section details the principles and a general protocol for this transformation.

Causality Behind Experimental Choices in Thionation

The direct conversion of an amide to a thioamide is typically accomplished using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) and phosphorus pentasulfide (P₂S₅) are the most frequently employed reagents for this purpose.[5] The choice of reagent and reaction conditions is critical for achieving high yields and purity.

  • Lawesson's Reagent: This reagent is often preferred due to its higher solubility in organic solvents and generally milder reaction conditions compared to P₂S₅. It is particularly effective for a wide range of amide substrates.

  • Phosphorus Pentasulfide (P₂S₅): While a potent thionating agent, P₂S₅ can sometimes lead to side reactions and requires higher temperatures. Its use is often reserved for less reactive amides.

  • Solvent: Anhydrous solvents such as toluene or dioxane are typically used to prevent the hydrolysis of the thionating agent and the product.

  • Temperature: The reaction is often performed at elevated temperatures to drive the thionation to completion. The optimal temperature will depend on the specific substrate and thionating agent used.

An alternative approach is the Willgerodt-Kindler reaction, which can be used to synthesize thioamides from an aldehyde, an amine, and elemental sulfur.[5][6] This method can be advantageous for certain substitution patterns.

Experimental Workflow: Synthesis to Screening

The overall process from the synthesis of thiobenzamide derivatives to the evaluation of their antimicrobial properties is a multi-step workflow.

Synthesis_to_Screening_Workflow cluster_synthesis Chemical Synthesis cluster_screening Antimicrobial Screening start Starting Materials (Benzamide Derivatives) thionation Thionation Reaction (e.g., Lawesson's Reagent) start->thionation Reagents & Conditions workup Reaction Workup & Purification thionation->workup characterization Compound Characterization (NMR, MS) workup->characterization stock Prepare Stock Solutions characterization->stock mic_assay MIC Assay (Broth Microdilution) stock->mic_assay disk_assay Disk Diffusion Assay stock->disk_assay data_analysis Data Analysis & Interpretation mic_assay->data_analysis disk_assay->data_analysis

Caption: Workflow from synthesis to antimicrobial screening.

Protocol 1: General Synthesis of Thiobenzamides via Thionation

This protocol provides a general method for the thionation of benzamide derivatives using Lawesson's reagent.

Materials:

  • Substituted benzamide

  • Lawesson's reagent

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzamide (1.0 eq) in anhydrous toluene.

  • Addition of Thionating Agent: Add Lawesson's reagent (0.5 - 1.0 eq) to the solution. The exact stoichiometry may need to be optimized for different substrates.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired thiobenzamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]

Part 2: Antimicrobial Screening Protocols

Once synthesized and purified, the thiobenzamide derivatives must be evaluated for their antimicrobial activity. The following are standard, widely accepted protocols for this purpose.

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][9] This method is considered a gold standard for susceptibility testing.[8][10]

Materials:

  • 96-well microtiter plates[11]

  • Test thiobenzamide derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard[12]

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or nephelometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and the positive control antibiotic in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds and the positive control antibiotic in CAMHB.[13] The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum size.[11] Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

  • Incubation: Cover the plates and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.[9]

  • Reading and Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[10]

Data Presentation: MIC Values

Summarize the MIC values in a clear and structured table for easy comparison.

Compound IDStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Thiobenzamide-01
Thiobenzamide-02
Thiobenzamide-03
Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Method

The agar disk diffusion method is a qualitative or semi-quantitative test that provides a visual representation of antimicrobial activity.[14][15] It is a widely used and relatively simple method for preliminary screening.[10]

Materials:

  • Mueller-Hinton agar (MHA) plates[14]

  • Sterile paper disks (6 mm diameter)

  • Test thiobenzamide derivatives

  • Bacterial strains

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard[14]

  • Positive control antibiotic disks

  • Sterile swabs

Procedure:

  • Preparation of Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.[14]

  • Inoculation of Agar Plates: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.[14] Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.[14]

  • Application of Disks: Aseptically apply paper disks impregnated with a known concentration of the test compounds and the positive control antibiotic onto the surface of the inoculated agar plate.[16] Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours.[16]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[14] The size of the zone is proportional to the susceptibility of the organism to the compound.[14]

Experimental Workflow: Antimicrobial Assays

The following diagram illustrates the key steps in the broth microdilution and disk diffusion assays.

Antimicrobial_Assay_Workflow cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion prep_mic Prepare Serial Dilutions in 96-well Plate inoc_mic Inoculate with Standardized Bacterial Suspension prep_mic->inoc_mic inc_mic Incubate 16-20h inoc_mic->inc_mic read_mic Visually Determine MIC inc_mic->read_mic prep_disk Inoculate MHA Plate for Confluent Growth apply_disk Apply Impregnated Disks prep_disk->apply_disk inc_disk Incubate 16-20h apply_disk->inc_disk measure_disk Measure Zone of Inhibition inc_disk->measure_disk start_assay Standardized Bacterial Inoculum (0.5 McFarland) start_assay->prep_mic start_assay->prep_disk

Caption: Workflow for antimicrobial susceptibility testing.

Trustworthiness and Self-Validation

The protocols described herein are based on established and standardized methods from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).[8] To ensure the trustworthiness and self-validation of the results:

  • Quality Control: Always include quality control strains with known susceptibility profiles in each assay run. The results for these strains should fall within established limits.

  • Controls: The inclusion of positive, negative, and sterility controls is mandatory to validate the assay performance.

  • Reproducibility: Experiments should be performed in replicate to ensure the reproducibility of the findings.

By adhering to these principles, researchers can have confidence in the accuracy and reliability of their antimicrobial screening data.

Conclusion

The synthesis and screening of thiobenzamide derivatives represent a promising avenue for the discovery of novel antimicrobial agents. The protocols and guidelines presented in this application note provide a robust framework for researchers to prepare and evaluate these compounds. By understanding the underlying chemical and biological principles and adhering to standardized methodologies, the scientific community can effectively explore the potential of thiobenzamides in the fight against antimicrobial resistance.

References

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. RSC Publishing. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

  • Efficient Synthesis of Thiobenzanilides by Willgerodt–Kindler Reaction with Base Catalysts. The Society of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Mechanism of thioamide drug action against tuberculosis and leprosy. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • A efficient protocol for the synthesis of thioamides in [DBUH][OAc] at room temperature. Royal Society of Chemistry. Available at: [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

  • Disk diffusion test. Wikipedia. Available at: [Link]

  • Efficient Synthesis of Thiobenzanilides by Willgerodt-Kindler Reaction with Base Catalysts. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • (PDF) Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. ResearchGate. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. MDPI. Available at: [Link]

  • The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives. MDPI. Available at: [Link]

  • Pharmacology of Thionamides. Osmosis. Available at: [Link]

  • Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. MDPI. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • A review of recent research on the antimicrobial activities of thiosemicarbazone-based compounds. DergiPark. Available at: [Link]

  • A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Mechanisms of Antibacterial Drugs. Lumen Learning. Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). World Organisation for Animal Health (WOAH). Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]

  • MIC (Broth Microdilution) Testing. YouTube. Available at: [Link]

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Application Notes and Protocols for the Purification of 4-(Propan-2-yloxy)benzene-1-carbothioamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity

4-(Propan-2-yloxy)benzene-1-carbothioamide is a thioamide derivative with potential applications in medicinal chemistry and materials science. As with any high-value chemical entity, achieving a high degree of purity is paramount for elucidating its biological activity, ensuring reproducible experimental results, and meeting stringent regulatory standards in drug development. Recrystallization stands as a powerful and cost-effective technique for the purification of solid organic compounds. This application note provides a comprehensive guide to selecting appropriate solvent systems and executing a robust recrystallization protocol for 4-(Propan-2-yloxy)benzene-1-carbothioamide, ensuring the isolation of a highly purified crystalline product.

The underlying principle of recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will exhibit high solubility for the compound of interest at elevated temperatures and low solubility at ambient or sub-ambient temperatures, while impurities remain either highly soluble or insoluble under these conditions.

Physicochemical Profile and Solvent Selection Rationale

A thorough understanding of the physicochemical properties of 4-(Propan-2-yloxy)benzene-1-carbothioamide is the cornerstone of a logical solvent selection process. While specific experimental data for this compound is not widely published, we can infer its properties based on its structural motifs: an aromatic ring, an isopropyl ether group, and a primary thioamide functional group.

Structural Analysis and Polarity Considerations:

The molecule possesses both nonpolar (aromatic ring, isopropyl group) and polar (thioamide group, ether oxygen) characteristics, suggesting a moderate overall polarity. The thioamide group, in particular, is a key determinant of its solubility, being a stronger hydrogen bond donor but a weaker hydrogen bond acceptor compared to its amide analogue[1]. This influences its interaction with protic and aprotic solvents.

Based on these structural features, a systematic screening of solvents with varying polarities is recommended. The general principle of "like dissolves like" serves as a primary guide.

Recommended Solvent Screening Protocol:

A preliminary small-scale solubility test is crucial to identify promising solvent candidates.

Materials:

  • Crude 4-(Propan-2-yloxy)benzene-1-carbothioamide

  • Test tubes or small vials

  • A selection of solvents (see Table 1)

  • Heating apparatus (e.g., hot plate with a sand or water bath)

  • Vortex mixer

Procedure:

  • Place a small, accurately weighed amount of the crude compound (e.g., 10-20 mg) into separate test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each test tube at room temperature.

  • Observe the solubility at room temperature with agitation.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture while stirring until the solid dissolves.

  • Allow the solution to cool slowly to room temperature and then in an ice bath.

  • Observe the formation of crystals. An ideal solvent will show a significant amount of crystalline precipitate upon cooling.

Table 1: Suggested Solvents for Screening and Their Rationale

Solvent ClassSpecific SolventsRationaleExpected Solubility Profile
Alcohols Ethanol, IsopropanolThe hydroxyl group can engage in hydrogen bonding with the thioamide moiety. The alkyl chain provides some nonpolar character.Good solubility when hot, potentially lower solubility when cold. A strong candidate for single-solvent recrystallization.
Ketones AcetoneA polar aprotic solvent capable of dipole-dipole interactions.Likely to be a good solvent, potentially too good even at room temperature, making it more suitable for a mixed-solvent system.
Esters Ethyl AcetateA moderately polar solvent.Similar to acetone, may be a good solvent, but could require a non-polar co-solvent to reduce solubility at room temperature.
Aromatic Hydrocarbons TolueneThe aromatic ring of toluene can interact favorably with the benzene ring of the target compound.Moderate solubility, likely requiring heating. Good for removing more polar impurities.
Aliphatic Hydrocarbons Hexane, HeptaneNonpolar solvents.The compound is expected to be poorly soluble in these solvents, making them excellent anti-solvents for mixed-solvent systems.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Ethers can act as hydrogen bond acceptors.Moderate to good solubility. Diethyl ether's low boiling point can be advantageous for final product drying.
Water The thioamide group has some affinity for water, but the larger organic structure will likely render it insoluble.Insoluble. Not a suitable primary solvent but can be a consideration for washing or in specific mixed systems if impurities are highly water-soluble.

Based on literature precedents for similar aryl thioamides, ethanol and mixed-solvent systems such as toluene-hexane or ethyl acetate-hexane are highly promising candidates.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Ethanol

This protocol is recommended when a single solvent provides a significant difference in solubility between hot and cold conditions.

Materials:

  • Crude 4-(Propan-2-yloxy)benzene-1-carbothioamide

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Place the crude 4-(Propan-2-yloxy)benzene-1-carbothioamide into an Erlenmeyer flask of appropriate size. Add a minimal amount of ethanol and a magnetic stir bar. Heat the mixture to a gentle boil with stirring. Gradually add more hot ethanol until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. This involves preheating a funnel and a receiving flask containing a small amount of boiling solvent to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Mixed-Solvent Recrystallization using Toluene-Hexane

This protocol is effective when no single solvent is ideal, but a pair of miscible solvents with different solvating powers can be employed.

Materials:

  • Crude 4-(Propan-2-yloxy)benzene-1-carbothioamide

  • Toluene (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of hot toluene.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexane dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold toluene-hexane mixture.

  • Drying: Dry the crystals under vacuum.

Visualization of the Recrystallization Workflow

The following diagram illustrates the key decision points and steps in a typical recrystallization process.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities? dissolve->insoluble_check hot_filtration Hot Gravity Filtration insoluble_check->hot_filtration Yes cool Slow Cooling insoluble_check->cool No hot_filtration->cool crystals_form Crystal Formation cool->crystals_form isolate Isolate Crystals (Vacuum Filtration) crystals_form->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for the purification of a solid compound by recrystallization.

Expert Insights and Troubleshooting

  • Oiling Out: If the compound separates as an oil rather than a solid upon cooling, it may be due to a high concentration of impurities or a solvent with a boiling point higher than the melting point of the solute. To remedy this, try using a larger volume of solvent, a solvent with a lower boiling point, or a different solvent system altogether.

  • No Crystal Formation: If crystals do not form upon cooling, it could be due to using too much solvent or the absence of nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.

  • Low Recovery: To maximize yield, ensure the minimum amount of hot solvent is used for dissolution and that the solution is thoroughly cooled in an ice bath before filtration.

Trustworthiness and Self-Validation

The success of the purification can be readily assessed by established analytical techniques:

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is indicative of high purity. Impurities tend to depress and broaden the melting point range.

  • Chromatographic Analysis (TLC, HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram provides strong evidence of purity.

  • Spectroscopic Analysis (NMR, IR): The absence of impurity signals in NMR and IR spectra confirms the chemical identity and purity of the recrystallized product.

By systematically applying the solvent screening protocol and adhering to the detailed recrystallization procedures, researchers and drug development professionals can confidently achieve the desired purity of 4-(Propan-2-yloxy)benzene-1-carbothioamide for their intended applications.

References

  • Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Thioamide Integrity & Workup

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers encountering stability issues with thioamide groups during synthetic workup and purification.

Topic: Preventing Hydrolysis and Desulfurization of Thioamide Groups Ticket Priority: High (Stability Critical) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Soft Sulfur" Paradox

Thioamides (


) are deceptively stable in many organic transformations but exhibit a "Jekyll and Hyde" instability during workup. The sulfur atom is a soft nucleophile, making the thiocarbonyl carbon significantly more electrophilic than its amide counterpart when activated by protonation or Lewis acids.

The Core Failure Mode: Hydrolysis is rarely spontaneous in neutral organic media. It is almost exclusively driven by catalysis (acidic/basic) or surface interactions (silica gel).

  • Acidic Pathway: Protonation of sulfur (

    
    ) activates the carbon for water attack.
    
  • Basic Pathway: Direct nucleophilic attack by

    
     on the thiocarbonyl carbon.
    
  • Oxidative Desulfurization: Conversion to amide via singlet oxygen or trace oxidants.

Troubleshooting Guide (Q&A)

Case 1: "My product converts to the amide during column chromatography."

Diagnosis: Silica Gel Acidity & Surface Catalysis. Standard silica gel is slightly acidic (


) and contains bound water. This creates a "solid-state reactor" where the thioamide adsorbs, becomes protonated, and is hydrolyzed by surface water.

Corrective Action:

  • Switch Stationary Phase: Use Neutral Alumina (Activity Grade III) . Alumina is less acidic and less prone to retaining water than silica.

  • Buffer the Silica: If you must use silica, pre-treat it with 1-2% Triethylamine (Et3N) in the eluent.

    • Why: The amine neutralizes acidic silanol sites (

      
      ), preventing protonation of the thioamide sulfur.
      
Case 2: "I lose yield during the aqueous wash (bicarbonate/brine)."

Diagnosis: pH-Induced Hydrolysis.[1][2] While thioamides are relatively stable at neutral pH, localized zones of high alkalinity (during base quenching) or acidity can trigger rapid hydrolysis.

Corrective Action:

  • Avoid Strong Bases: Never use NaOH or KOH to quench reactions containing thioamides.

  • The "Cold & Fast" Rule: Perform all aqueous extractions with ice-cold buffers (

    
    ). Hydrolysis rates drop significantly at lower temperatures.
    
  • pH Window: Maintain aqueous pH between 5.0 and 7.5 .

    • Recommended Buffer: Phosphate buffer (pH 7.0) or dilute

      
      . Avoid unbuffered water which can become acidic due to dissolved 
      
      
      
      .
Case 3: "My peptide thioamide fragments during TFA cleavage."

Diagnosis: Edman-Type Cyclization (5-exo-trig).[2][3] In peptide synthesis, acidic cleavage (TFA) protonates the carbonyl of the adjacent amide.[2] The thioamide sulfur attacks this electrophilic center, forming a thiazolinone intermediate and cleaving the peptide chain.

Corrective Action:

  • Thioimidate Protection: Alkylate the thioamide sulfur (e.g., with methyl iodide) to form a thioimidate before TFA cleavage.

    • Mechanism:[2][4][5][6] The thioimidate nitrogen is basic and protonates in TFA, preventing the sulfur from acting as a nucleophile.[2][7] The thioimidate can be converted back to thioamide later.[6]

  • Cocktail Optimization: Minimize water content in the cleavage cocktail. Use scavengers (EDT, thioanisole) but limit reaction time strictly.

Case 4: "I cannot separate Lawesson's Reagent byproducts without degrading my product."

Diagnosis: Phosphorus Byproduct Interference. Lawesson's Reagent (LR) generates a sticky, polymeric phosphorus byproduct that streaks on columns. Attempting to wash this away with harsh conditions hydrolyzes the thioamide.

Corrective Action:

  • The Ethylene Glycol Protocol (See Section 3): This is the industry gold standard for LR workups. It chemically decomposes the P-S byproducts into water-soluble species without affecting the thioamide.

Standardized Protocols

Protocol A: The "Safe" Lawesson's Workup (Ethylene Glycol Method)

Best for: Removing phosphorus impurities without chromatography.[8]

Principle: Ethylene glycol attacks the thiophosphine mechanism of Lawesson's byproducts, converting them into highly polar, water-soluble species that partition out of the organic phase.

Reagents:

  • Ethylene Glycol (Technical grade is sufficient)

  • Toluene (Reaction solvent)[4][8][9]

Step-by-Step:

  • Reaction: Run the thionation in refluxing toluene until completion.

  • Quench: Do not evaporate the toluene. Add Ethylene Glycol (approx. 2 mL per mmol of substrate) directly to the reaction mixture.

  • Decomposition: Stir the biphasic mixture vigorously at 90°C for 2-3 hours .

    • Observation: The gummy precipitate should dissolve/disperse into the glycol layer.

  • Phase Cut: Cool to room temperature. Transfer to a separatory funnel.

  • Separation: The bottom layer (Ethylene Glycol) contains the phosphorus waste. The top layer (Toluene) contains your clean thioamide.

  • Wash: Wash the toluene layer once with water (to remove traces of glycol) and brine. Dry over

    
    .[10]
    
Protocol B: Neutralized Silica Gel Preparation

Best for: Purification of acid-sensitive thioamides.

Step-by-Step:

  • Slurry Preparation: Mix Silica Gel 60 with your starting eluent (e.g., Hexane/EtOAc).

  • Neutralization: Add Triethylamine (Et3N) to the slurry to reach a concentration of 1% v/v .

  • Packing: Pour the column and flush with 2 column volumes of the 1% Et3N eluent.

  • Elution: Run your purification using eluent containing 0.5% Et3N .

    • Note: The Et3N prevents the "acidic band" from forming at the solvent front.

Visualizations

Figure 1: Mechanism of Thioamide Hydrolysis

Caption: Acid-catalyzed hydrolysis involves S-protonation followed by water attack. Base-catalyzed involves direct attack on the C=S carbon.

ThioamideHydrolysis cluster_0 Acidic Conditions (pH < 4) cluster_1 Basic Conditions (pH > 9) Thioamide Thioamide (R-CS-NHR) Protonation S-Protonation (R-C(SH)=NHR+) Thioamide->Protonation Acid (H+) Attack_Base OH- Attack on Carbon Thioamide->Attack_Base Base (OH-) Tetrahedral_Acid Tetrahedral Intermediate Protonation->Tetrahedral_Acid + H2O Protonation->Tetrahedral_Acid Amide_Acid Amide Product + H2S Tetrahedral_Acid->Amide_Acid - H+ Tetrahedral_Acid->Amide_Acid Tetrahedral_Base Tetrahedral Anion Attack_Base->Tetrahedral_Base Attack_Base->Tetrahedral_Base Amide_Base Amide Product + SH- Tetrahedral_Base->Amide_Base Elimination Tetrahedral_Base->Amide_Base

Figure 2: Workup Decision Tree

Caption: Logical flow for selecting the correct workup based on reaction type and stability.

WorkupStrategy Start Start: Reaction Complete ReagentCheck Reagent Used? Start->ReagentCheck Lawessons Lawesson's Reagent ReagentCheck->Lawessons Yes Other P2S5 / Thioacetic Acid ReagentCheck->Other No EthyleneGlycol Protocol A: Ethylene Glycol Wash Lawessons->EthyleneGlycol To remove P-byproducts StandardWash Standard Extraction Other->StandardWash StabilityCheck Is Thioamide Acid Sensitive? EthyleneGlycol->StabilityCheck StandardWash->StabilityCheck Purification Purification Step StabilityCheck->Purification Silica Silica Gel Purification->Silica If Alumina unavailable Alumina Neutral Alumina Purification->Alumina Best Option BufferedSilica Protocol B: Buffered Silica (1% Et3N) Silica->BufferedSilica REQUIRED

Stability Data Summary

ConditionStability RatingEstimated Half-Life*Recommendation
Toluene (Reflux) High> 24 HoursIdeal reaction solvent.
TFA (Neat) Low< 1 HourAvoid; use thioimidate protection for peptides.
Silica Gel (Untreated) Moderate/Low2 - 6 HoursDegrades on column; neutralize immediately.
Aq. NaHCO3 (pH 8.5) Moderate> 12 HoursSafe for rapid extraction at

.
Aq. NaOH (pH 14) Critical FailureMinutesStrictly Prohibited.
Ethylene Glycol (90°C) High> 5 HoursExcellent for removing Lawesson's waste.

*Half-lives are estimates for typical secondary thioamides; electron-rich thioamides may degrade faster.

References

  • Byerly-Duke, J., & VanVeller, B. (2024).[3] Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.[7] Retrieved from [Link]

  • Movassagh, B., Lakouraj, M. M., & Ghodrati, K. (2000). Caro's Acid Supported on Silica Gel.[11][12] Part 21: Conversion of Thioamides into Amides. Indian Journal of Chemistry. Retrieved from [Link]

  • Wu, X., et al. (2021).[4] A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Raines Lab. (n.d.). Thioamides in the Collagen Triple Helix: Supporting Information. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(Propan-2-yloxy)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers working with 4-(Propan-2-yloxy)benzene-1-carbothioamide. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing sulfur-based impurities from your final product. Our goal is to equip you with the knowledge to diagnose purification issues and implement effective, validated solutions.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding impurities in thioamide syntheses.

Q1: What are the most probable sulfur-containing impurities in my sample of 4-(Propan-2-yloxy)benzene-1-carbothioamide?

A1: The presence of sulfur impurities is a frequent issue in thioamide synthesis, often stemming from the thionating agent used (like Lawesson's Reagent or Phosphorus Pentasulfide) or side reactions. The most common impurities include:

  • Elemental Sulfur (S₈): Often appears as a pale yellow, amorphous solid that is soluble in nonpolar solvents like carbon disulfide and toluene but less so in polar solvents.

  • Unreacted Thionating Agents/Byproducts: Depending on your synthesis, residual phosphorus-containing byproducts from reagents like Lawesson's reagent can persist.

  • Oxidative Byproducts: Thioamides can be susceptible to oxidation, which may lead to the formation of corresponding amides or other sulfur oxides, though these are less common under standard workup conditions.

Q2: My NMR spectrum looks clean, but my elemental analysis shows a high sulfur content. What could be the issue?

A2: This is a classic indication of the presence of elemental sulfur (S₈). Elemental sulfur is NMR-silent and will not appear in your ¹H or ¹¹³C NMR spectra. However, it will significantly impact the results of combustion analysis (CHN/S). If you observe a clean NMR but your elemental analysis is off, especially with a high sulfur reading, you should strongly suspect elemental sulfur as the contaminant.

Q3: Why is my purified product yellow, even after initial purification?

A3: A persistent yellow coloration in your 4-(Propan-2-yloxy)benzene-1-carbothioamide sample is often due to dissolved elemental sulfur. While the target thioamide may have a slight color, a distinct yellow hue that is difficult to remove with standard recrystallization is a strong indicator of S₈ contamination.

Part 2: Troubleshooting and Purification Protocols

This section provides a structured approach to diagnosing and resolving sulfur impurity issues.

Initial Diagnosis: Identifying the Impurity

Before selecting a purification strategy, it's crucial to identify the likely contaminant.

Workflow for Impurity Diagnosis

cluster_0 Diagnostic Phase A Initial Product Observation (e.g., Yellow Color, Incorrect EA) B Perform ¹H and ¹³C NMR A->B C Analyze NMR Spectra B->C D NMR appears clean, but other issues persist? C->D E NMR shows unknown peaks D->E No F Strongly suspect Elemental Sulfur (S₈) D->F Yes G Suspect unreacted starting materials or byproducts E->G

Caption: Diagnostic workflow to identify the type of impurity.

Protocol 1: Removal of Elemental Sulfur (S₈)

Elemental sulfur is a common and troublesome impurity. Due to its nonpolar nature, it can be selectively removed.

Method 1A: Recrystallization with a Biphasic Solvent System

This method leverages the low solubility of elemental sulfur in specific polar solvents at room temperature.

  • Step 1: Dissolve the impure 4-(Propan-2-yloxy)benzene-1-carbothioamide in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol, isopropanol, or acetone).

  • Step 2: While the solution is still hot, add a co-solvent in which elemental sulfur is poorly soluble but the thioamide has some solubility (e.g., water or hexane) dropwise until the solution becomes slightly turbid.

  • Step 3: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. The thioamide should crystallize, leaving the elemental sulfur dissolved in the mother liquor.

  • Step 4: Collect the crystals by vacuum filtration and wash with a cold, nonpolar solvent like hexane to remove any residual surface contamination of sulfur.

  • Step 5: Dry the crystals under vacuum.

Method 1B: Liquid-Liquid Extraction or Washing

If the product is a solid, washing with a solvent that selectively dissolves sulfur can be effective.

  • Step 1: Suspend the impure solid in a minimal volume of a solvent in which elemental sulfur is highly soluble but the thioamide is not, such as carbon disulfide (CS₂) or toluene. Caution: Carbon disulfide is highly flammable and toxic; work in a well-ventilated fume hood.

  • Step 2: Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Step 3: Filter the solid product, washing thoroughly with fresh, cold solvent.

  • Step 4: Dry the purified solid under high vacuum to remove all traces of the solvent.

Protocol 2: Removal of Diverse Impurities via Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from both polar and nonpolar impurities.

Workflow for Chromatographic Purification

cluster_1 Column Chromatography Workflow A Select Stationary Phase (Silica Gel) B Determine Eluent System (e.g., Hexane/Ethyl Acetate) via TLC A->B C Pack the Column B->C D Load Crude Product C->D E Elute with Solvent System D->E F Collect Fractions E->F G Analyze Fractions via TLC F->G H Combine Pure Fractions G->H I Remove Solvent (Rotary Evaporation) H->I J Obtain Purified Product I->J

Caption: Step-by-step workflow for purification by column chromatography.

  • Step 1: Stationary Phase Selection: Standard silica gel (SiO₂) is typically effective for thioamides.

  • Step 2: Mobile Phase (Eluent) Selection: The key is to find a solvent system where the thioamide has a good retention factor (R_f) of approximately 0.25-0.35 on a TLC plate, and the impurities are well-separated.

    • Start with a nonpolar system like Hexane/Ethyl Acetate. A gradient elution, starting with a higher percentage of hexane and gradually increasing the ethyl acetate concentration, is often very effective. Elemental sulfur will elute quickly with the nonpolar solvent front.

  • Step 3: Column Packing and Loading: Ensure the column is packed properly to avoid channeling. The crude product can be "dry loaded" by adsorbing it onto a small amount of silica gel, which often improves resolution.

  • Step 4: Elution and Fraction Collection: Elute the column and collect fractions. Monitor the elution using TLC to identify which fractions contain the pure product.

  • Step 5: Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Quantitative Data Summary

Purification MethodTypical RecoveryPurity Achieved (by HPLC/NMR)Key Advantage
Recrystallization 60-85%>98%Scalable, good for removing minor impurities.
Column Chromatography 50-90%>99%Excellent for complex mixtures and high purity.
Solvent Wash (Toluene) >90%>95%Fast and effective for specifically removing S₈.

Part 3: Final Validation

After purification, it is essential to confirm the purity of your 4-(Propan-2-yloxy)benzene-1-carbothioamide.

  • ¹H and ¹³C NMR: Confirm the structural integrity and absence of organic impurities.

  • High-Performance Liquid Chromatography (HPLC): An excellent method to quantify purity and detect trace impurities.

  • Elemental Analysis (CHN/S): This is the definitive test to confirm the removal of elemental sulfur. The experimental percentages should align closely with the theoretical values for C₁₀H₁₃NOS.

Optimizing reaction time for P4S10 thionation of alkoxybenzamides

Thionation Technical Center: Optimization for Alkoxybenzamides

Status: Operational Lead Scientist: Senior Application Specialist Subject: Accelerating Reaction Kinetics & Preserving Substrate Integrity in Amide-to-Thioamide Conversions

Executive Summary

You are encountering kinetic bottlenecks in the thionation of alkoxybenzamides using Phosphorus Pentasulfide (



This guide moves beyond standard textbook protocols, focusing on Hexamethyldisiloxane (HMDO) activation (The Curphey Method) and Microwave-Assisted Synthesis to drastically reduce reaction times from 24+ hours to under 60 minutes while protecting sensitive alkoxy groups.

Module 1: The Kinetic Bottleneck (Mechanism)

To optimize time, you must understand why the reaction is slow.

1
  • The Rate-Limiting Step: The dissociation of the

    
     cage into reactive dithiophosphine ylides (
    
    
    ).
  • The Electronic Conflict: Alkoxy groups (e.g., -OMe, -OEt) on the benzamide ring are electron-donating. This increases the electron density on the carbonyl oxygen (good for initial nucleophilic attack on P) but stabilizes the C=O double bond (bad for the subsequent cycloreversion step), often requiring higher energy inputs.

Visualizing the Activation Pathway

The following diagram illustrates the activation pathway and where the "Curphey Reagent" (HMDO) intervenes to accelerate solubility.

ThionationMechanismP4S10P4S10 (Solid/Insoluble)DissociationThermal Dissociation(Rate Limiting Step)P4S10->DissociationHigh Heat orMicrowaveActiveSpeciesReactive P-S Species(P2S5 / Dithiophosphine Ylide)Dissociation->ActiveSpeciesIntermediateThiaoxaphosphetaneIntermediateActiveSpecies->Intermediate+ AmideAmideAlkoxybenzamideAmide->IntermediateProductThioamide + P-O ByproductsIntermediate->ProductCycloreversionHMDOAdd HMDO (Curphey Method)HMDO->DissociationAccelerates SolubilitySilylation of P-O bonds

Figure 1: The mechanistic pathway showing the dissociation bottleneck. HMDO acts as a solubilizing agent by trapping P-O bonds, driving the equilibrium forward.

Module 2: Optimization Protocols
Protocol A: The Curphey Method (Chemical Acceleration)

Best for: Scaling up, protecting acid-sensitive alkoxy groups, and avoiding chromatography.

Standard

The Recipe:

  • Stoichiometry: 1.0 eq Alkoxybenzamide : 0.5 eq

    
     : 2.0–3.0 eq HMDO.
    
  • Solvent: Anhydrous Toluene, Xylene, or Acetonitrile (ACN).

  • Procedure:

    • Mix Amide,

      
      , and Solvent under inert atmosphere (
      
      
      ).
    • Add HMDO dropwise at room temperature.

    • Heat to reflux.[2]

    • Optimization Note: The mixture usually turns from a suspension to a clear solution as the reaction proceeds. This "clearing" point often indicates reaction completion.

Why this works: HMDO acts as an oxygen scavenger, driving the equilibrium toward the thioamide and preventing the "caking" of phosphorus byproducts that slows down mass transfer.

Protocol B: Microwave-Assisted Synthesis (Physical Acceleration)

Best for: Rapid screening, stubborn substrates, and preventing thermal degradation.

The Recipe:

  • Vessel: Sealed microwave process vial.

  • Solvent: THF (for lower temp) or Toluene.

  • Conditions:

    • Power: Dynamic mode (set max temp, not max power).

    • Temperature: 80°C – 110°C.

    • Time: 10 – 20 minutes (vs. 12-24 hours thermal).

  • Safety:

    
     gas is generated. The vial must be opened in a well-ventilated fume hood.
    
Module 3: Troubleshooting & FAQs
Q1: My reaction stalls at 60% conversion. Adding more

doesn't help. Why?

Diagnosis: You likely have "surface passivation." The

Solution:
  • Switch to the Curphey Method (Protocol A). The HMDO solubilizes the surface coating.

  • Use Ultrasound: Sonicate the reaction mixture for 10 minutes before heating to break up particle aggregates and expose fresh surface area.

Q2: I am seeing loss of the alkoxy group (e.g., demethylation to a phenol).

Diagnosis: The reaction environment is too acidic and thermally harsh.

Solution:
  • Buffer the Reaction: Add 2-3 equivalents of solid

    
     or mild organic base (like Pyridine) directly to the reaction pot to neutralize acidic species in situ.
    
  • Reduce Thermal Load: Switch to Microwave irradiation (Protocol B). The short exposure time (15 mins) is often insufficient to cleave the ether bond, even if the temperature is high.

Q3: The workup is a sticky mess and smells terrible. How do I clean it?

Diagnosis: Incomplete hydrolysis of phosphorus intermediates. Solution: The "Curphey Workup":

  • Cool reaction to RT.

  • Add 5M NaOH (or saturated

    
     for sensitive substrates) and stir vigorously for 30 minutes.
    
  • The silylated phosphorus byproducts will hydrolyze into water-soluble phosphates.

  • Separate the organic layer.[2] The "gunk" stays in the aqueous phase.

Module 4: Decision Matrix (Troubleshooting Flowchart)

Use this logic tree to determine your next experimental step.

OptimizationTreeStartStart: Alkoxybenzamide + P4S10CheckSolubilityIs P4S10 dissolving?Start->CheckSolubilityCheckTimeIs reaction time > 6 hours?CheckSolubility->CheckTimeYesActionHMDOAdd HMDO (Curphey Method)CheckSolubility->ActionHMDONo (Suspension)CheckSideProductsIs Alkoxy group cleaving?CheckTime->CheckSideProductsNo (Fast enough)ActionMicrowaveSwitch to Microwave (15 mins)CheckTime->ActionMicrowaveYes (Too Slow)CheckSideProducts->ActionMicrowaveYes (Reduce thermal load)ActionBufferAdd NaHCO3 or PyridineCheckSideProducts->ActionBufferYes (Dealkylation)

Figure 2: Decision matrix for optimizing reaction conditions based on observed failure modes.

Summary of Comparative Data
MethodReaction TimeYield (Typical)Alkoxy StabilityWorkup Difficulty
Standard Reflux (Toluene)12 - 24 Hours50 - 65%Low (Risk of cleavage)High (Sticky residues)
Curphey Method (

/HMDO)
2 - 6 Hours80 - 95%HighLow (Hydrolytic wash)
Microwave Assisted (

/HMDO)
10 - 20 Mins 85 - 98% Very High Low
Ultrasound Assisted 30 - 60 Mins75 - 90%HighMedium
References
  • Curphey, T. J. (2002).[3] Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane.[1][3][4][5][6][7][8] The Journal of Organic Chemistry, 67(18), 6461–6473.[3]

  • Polshettiwar, V., & Kaushik, M. P. (2006).[9] Microwave-assisted thionation of carbonyl compounds using phosphorus pentasulfide and hexamethyldisiloxane.[5][6][8] Journal of Sulfur Chemistry, 27(4), 353–386.

  • Bergman, J., et al. (2011).[10] Thionations Using a

    
    -Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone.[8] The Journal of Organic Chemistry, 76(5), 1546–1553. 
    
  • Ozturk, T., et al. (2010). Lawesson’s Reagent and Its Analogs: The reaction of

    
     with Anisole.[11] Chemical Reviews, 107(11), 5210–5278. 
    

Technical Support Center: Thiobenzamide Solubility & Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Senior Application Scientist Support Topic: Troubleshooting Low Solubility of Thiobenzamides in Biological Assays

Introduction: The "Thio" Challenge

Welcome to the technical support hub. You are likely here because your thiobenzamide derivatives are failing in biological assays—either showing no activity (false negatives due to precipitation) or promiscuous activity (false positives due to colloidal aggregation).

The Core Problem: Thiobenzamides (


) present a unique dual-threat compared to their amide counterparts:
  • Lipophilicity: The sulfur atom is less electronegative and larger than oxygen, reducing hydrogen bond accepting capability and increasing

    
    , often leading to aqueous insolubility.[1]
    
  • Chemical Instability: The

    
     bond is prone to oxidative desulfuration (converting to benzamides) or S-oxidation, which alters both solubility and biological potency.
    

This guide moves beyond basic "add more DMSO" advice. We will implement a Self-Validating Solubility Workflow to ensure your data reflects true pharmacology, not formulation artifacts.

Part 1: Diagnostic Workflow

Is it solubility, aggregation, or degradation?

Before altering your assay, you must diagnose the root cause.[1] Use the following decision tree to categorize your issue.

TroubleshootingTree Start Observation: Inconsistent Assay Data Visual Step 1: Visual/Microscopic Inspection (100x Magnification) Start->Visual Crystals Crystals/Precipitate Visible? Visual->Crystals SolubilityIssue Thermodynamic Solubility Limit Reached Action: Formulation Change Crystals->SolubilityIssue Yes DLS Step 2: Dynamic Light Scattering (DLS) Crystals->DLS No Particles Particles 100-1000nm Detected? DLS->Particles Aggregation Colloidal Aggregation (False Positive) Action: Add Detergent Particles->Aggregation Yes HPLC Step 3: HPLC/LC-MS Check Particles->HPLC No Oxidation Benzamide Peak Detected? HPLC->Oxidation Degradation Chemical Instability (Oxidation) Action: Antioxidants/Fresh Stock Oxidation->Degradation Yes Potency True Low Potency Oxidation->Potency No

Figure 1: Diagnostic logic flow for differentiating solubility crashes, colloidal aggregation, and chemical degradation.[1]

Part 2: Troubleshooting Guides (Tickets)

Ticket #01: "The Compound Crashes Out Upon Dilution"

Symptoms: Loss of potency at high concentrations (bell-shaped curve); visible turbidity; variability between replicates. Root Cause: Kinetic solubility failure. Thiobenzamides are stable in 100% DMSO but "crash" when the solvent front hits the aqueous buffer—a phenomenon known as the "reprecipitation shock."

Protocol: The "Intermediate Shift" Dilution Method

Direct dilution from 10 mM stock to assay media often fails. Use an intermediate step to lower the free energy barrier of mixing.

  • Prepare Stock: 10 mM in 100% anhydrous DMSO.

  • Intermediate Plate (The Critical Step):

    • Dilute compound into an intermediate solvent mix (e.g., 50% DMSO / 50% Water) before the final assay plate.[1]

    • Why? This creates a hydration shell around the thioamide gradually, preventing the rapid nucleation of crystals.[1]

  • Final Transfer: Transfer from the Intermediate Plate to the Assay Plate (final DMSO < 0.5%).

Solvent Compatibility Table
Solvent / AdditiveSuitability for ThiobenzamidesMax Final % (Cell Assays)Mechanism of Action
DMSO High (Standard)0.1% - 0.5%Polar aprotic solvent; disrupts H-bonding networks.
Ethanol Moderate< 1.0%Protophilic; less toxic than DMSO for some lines, but volatile.[1]
PEG-400 High< 5.0%Cosolvent; reduces polarity of the bulk media.
Glycerol Moderate< 2.0%Increases viscosity; slows crystal nucleation rates.
Ticket #02: "I Have Activity, But It Disappears with Detergent"

Symptoms: Compound shows


 in the low 

range, but activity vanishes when 0.01% Triton X-100 is added.[1] Root Cause: Colloidal Aggregation. Thiobenzamides are notorious for forming promiscuous colloidal aggregates that sequester enzymes or proteins. This is a false positive artifact.
The Detergent Validation Protocol

Reference: Based on Shoichet et al. methodologies [1].

Step-by-Step:

  • Baseline Assay: Run your dose-response curve in standard buffer.

  • Detergent Arm: Repeat the assay adding 0.01% Triton X-100 (or 0.005% Tween-80) to the assay buffer.

    • Note: Ensure your protein/cell line tolerates this detergent concentration first.

  • Centrifugation Test (Optional): Spin the assay mix at 13,000 x g for 15 mins. If potency drops in the supernatant, the "drug" was pelleted out (it was an aggregate).[1]

Interpretation:

  • 
     Unchanged:  True inhibitor.
    
  • 
     Increases > 10-fold:  False positive (Aggregator).
    
Ticket #03: "My Compound Turns into the Amide Overnight"

Symptoms: HPLC shows a peak shift (M-16 mass unit change). Potency drops over 24 hours. Root Cause: Oxidative Desulfuration. The


 bond is sensitive to photo-oxidation and metabolic oxidation (S-oxide formation).
Stabilization Protocol
  • Storage: Store solid thiobenzamides under Argon at -20°C.

  • Assay Buffer: Degas buffers to remove dissolved oxygen.

  • Additives: Include 1 mM DTT or TCEP (Tris(2-carboxyethyl)phosphine) in the assay buffer if the protein target tolerates reducing agents. This prevents the oxidative attack on the sulfur.

  • Light: Perform assays in low light or amber tubes; thioamides can be photosensitive.

Part 3: Advanced Formulation (The "Nuclear Option")

If DMSO and cosolvents fail, you must encapsulate the hydrophobic thiobenzamide.[1]

Cyclodextrin Complexation Strategy

Hydroxypropyl-


-Cyclodextrin (HP-

-CD) is the gold standard for solubilizing hydrophobic thio-compounds without cellular toxicity [2].

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in water or media. Filter sterilize (0.22 
    
    
    
    ).
  • Compound Addition: Add thiobenzamide stock (from DMSO) into the HP-

    
    -CD solution. Vortex for 30 minutes at RT.
    
  • Incubation: Allow the inclusion complex to form (the hydrophobic thiobenzamide enters the CD cavity).

  • Use: Use this complex directly in the assay. The equilibrium allows the free drug to bind the target while the "reservoir" stays in solution.

FAQ: Frequently Asked Questions

Q: Can I use BSA (Bovine Serum Albumin) to improve solubility? A: Yes, but with a caveat. BSA binds lipophilic compounds (


). While it keeps thiobenzamides in solution, it also reduces the free fraction available to bind your target.[1] If you add 0.1% BSA, you must re-calculate your 

accounting for protein binding (the "serum shift").[1]

Q: Why does my compound precipitate in PBS but not in DMEM media? A: DMEM contains amino acids and proteins (if serum is added) that act as hydrotropes. PBS is a high-salt environment which can "salt out" hydrophobic organics. Always dissolve in the most complex media possible for the final assay step.

Q: My thiobenzamide is an oil, not a solid. Does this change the protocol? A: Oily thiobenzamides are often super-cooled liquids or impurities. Check purity first. If pure, they are likely highly lipophilic.[1] The Cyclodextrin strategy (Part 3) is most effective for these "oily" lipophiles.

References

  • Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.[1] Link (Describes the aggregation phenomenon and detergent validation).

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[2][3] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management and Solubility. Link

  • Sassano, M. F., et al. (2013).[1] Colloidal aggregation causes inhibition of G protein-coupled receptors. Journal of Medicinal Chemistry, 56(6), 2406-2414.[1] Link[1]

Sources

Technical Support Center: Stability of 4-Isopropoxythiobenzamide in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and troubleshooting the stability of 4-isopropoxythiobenzamide in common cell culture media. Given the unique chemical nature of the thioamide functional group, understanding its stability profile is critical for the accuracy and reproducibility of in vitro experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 4-isopropoxythiobenzamide, and why is its stability in cell culture media a concern?

A1: 4-isopropoxythiobenzamide is a small molecule containing a thioamide functional group. The replacement of the carbonyl oxygen in an amide with a sulfur atom imparts distinct chemical properties. Thioamides are known to be more reactive than their amide counterparts and can be susceptible to degradation under various conditions.[1] In the context of cell culture, factors such as the pH of the medium, the presence of serum components, and cellular metabolism can all influence the stability of the compound.[2] Ensuring the stability of 4-isopropoxythiobenzamide throughout an experiment is crucial for accurate interpretation of its biological effects.

Q2: What are the primary factors that can affect the stability of 4-isopropoxythiobenzamide in cell culture media?

A2: Several factors can influence the stability of a small molecule like 4-isopropoxythiobenzamide in a complex biological matrix like cell culture media:

  • pH: Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4. Thioamides can be susceptible to hydrolysis, and this process can be pH-dependent.

  • Enzymatic Degradation: If you are using serum-supplemented media (e.g., with Fetal Bovine Serum - FBS), enzymes present in the serum, such as esterases and proteases, could potentially metabolize the compound.[2]

  • Cellular Metabolism: Once introduced to a cell culture, living cells can actively metabolize the compound, leading to its degradation or modification.

  • Temperature: Incubation at 37°C, which is standard for most cell cultures, can accelerate the rate of chemical degradation compared to storage at lower temperatures.[3]

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light. It is good practice to handle novel compounds in a manner that minimizes light exposure until photosensitivity has been ruled out.[3]

  • Interactions with Media Components: Components within the cell culture media, such as amino acids or reducing agents, could potentially react with the thioamide group.

Q3: My experimental results with 4-isopropoxythiobenzamide are inconsistent. Could degradation in the cell culture medium be a factor?

A3: Yes, inconsistent results are a common indicator of compound instability.[2] If the concentration of your test compound is decreasing over the course of your experiment, it can lead to variability in the observed biological response. It is highly recommended to perform a stability study of 4-isopropoxythiobenzamide under your specific experimental conditions to rule out degradation as a source of inconsistency.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reduced or no observable effect of the compound on cells. Degradation of 4-isopropoxythiobenzamide in the cell culture medium.Determine the stability of the compound in your specific cell culture medium and under your experimental conditions (see Protocol 1). Consider refreshing the medium with newly added compound during long-term experiments (e.g., every 24 hours).[2]
Incorrect initial concentration.Verify the concentration of your stock solution. Perform a dose-response experiment to ensure you are using an effective concentration range for your cell line.
Cell line resistance.Some cell lines may be intrinsically resistant to the compound's mechanism of action.
High variability between replicate experiments. Inconsistent compound stability between experiments.Standardize all experimental conditions, including media preparation, incubation times, and cell seeding densities.
Variability in reagent preparation.Use calibrated pipettes and ensure all reagents are properly stored and within their expiration dates.
Appearance of unexpected peaks in analytical analysis (e.g., HPLC, LC-MS). Degradation of 4-isopropoxythiobenzamide into one or more new chemical entities.Characterize the degradation products using mass spectrometry to understand the degradation pathway. This can provide insights into the mechanism of instability (e.g., hydrolysis, oxidation).

Experimental Protocols

Protocol 1: Assessing the Stability of 4-Isopropoxythiobenzamide in Cell Culture Media

This protocol outlines a general method to determine the stability of 4-isopropoxythiobenzamide in your specific cell culture medium.

Materials:

  • 4-isopropoxythiobenzamide

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)[4][5]

Procedure:

  • Prepare a stock solution of 4-isopropoxythiobenzamide in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Spike the compound into your cell culture medium to the final desired concentration (e.g., 10 µM). Prepare separate samples for media with and without serum, if applicable. Also, prepare a control sample with the compound in a simple buffer (e.g., PBS) to assess inherent chemical stability.

  • Aliquot the samples into sterile microcentrifuge tubes or a 96-well plate.

  • Take a T=0 sample immediately for analysis. This will serve as your baseline concentration.

  • Incubate the remaining samples at 37°C in a CO₂ incubator.

  • Collect aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours). The time points should reflect the duration of your planned cell-based assays.

  • Store the collected samples at -80°C until analysis to prevent further degradation.

  • Analyze the samples using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) to determine the concentration of 4-isopropoxythiobenzamide remaining at each time point.[6]

  • Calculate the percentage of compound remaining at each time point relative to the T=0 concentration.

Acceptance Criteria: The mean concentration at each time point should ideally be within ±15% of the initial (T=0) concentration for the compound to be considered stable under those conditions.[3]

Visualization of Experimental Workflow and Potential Degradation

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) spike_media Spike into Cell Culture Media (with and without serum) prep_stock->spike_media aliquot Aliquot Samples spike_media->aliquot t0 T=0 Sample Collection aliquot->t0 incubate Incubate at 37°C, 5% CO₂ aliquot->incubate analysis Quantify with HPLC or LC-MS/MS t0->analysis sampling Collect Samples at Time Points (2, 4, 8, 24, 48, 72h) incubate->sampling store Store Samples at -80°C sampling->store store->analysis calc Calculate % Remaining vs. T=0 analysis->calc interpret Interpret Stability Data calc->interpret

Caption: Workflow for assessing the stability of 4-isopropoxythiobenzamide.

Potential Degradation Pathways of a Thioamide

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_metabolism Enzymatic/Cellular Metabolism parent 4-Isopropoxythiobenzamide hydrolysis_product 4-Isopropoxybenzamide + H₂S parent->hydrolysis_product H₂O / pH oxidation_product Sulfine or Sulfene Derivatives parent->oxidation_product [O] metabolite1 Metabolite 1 parent->metabolite1 Enzymes metabolite2 Metabolite 2 parent->metabolite2 Enzymes

Caption: Potential degradation routes for a thioamide compound.

References

  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. Available from: [Link]

  • Thioimidate Solutions to Thioamide Problems during Peptide Synthesis - ChemRxiv. Available from: [Link]

  • The effects of thioamide backbone substitution on protein stability: a study in α-helical, β-sheet, and polyproline II helical contexts - Chemical Science (RSC Publishing). Available from: [Link]

  • Effects of thioamide substitutions on the conformation and stability of alpha- and 3(10)-helices - PubMed. Available from: [Link]

  • The effects of thioamide backbone substitution on protein stability - Semantic Scholar. Available from: [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC. Available from: [Link]

  • Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Available from: [Link]

  • A Standard Protocol for Deriving and Assessment of Stability Part 1 – Aseptic Preparations (Small Molecules) - Specialist Pharmacy Service. Available from: [Link]

  • 4-hydroxyproline degradation | Pathway - PubChem - NIH. Available from: [Link]

  • How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. Available from: [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals | Request PDF - ResearchGate. Available from: [Link]

  • The practical stability of anticancer drugs: SFPO and ESOP recommendations. Available from: [Link]

  • Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii - PMC. Available from: [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. Available from: [Link]

  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Available from: [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - MDPI. Available from: [Link]

  • Suggested metabolic pathway for the degradation of naproxen by... - ResearchGate. Available from: [Link]

  • (PDF) Degradation Pathway - ResearchGate. Available from: [Link]

  • Evaluation of 4 Quantification Methods for the Monitoring of 16 Antibiotics and 1 Beta-Lactamase Inhibitor in Human Serum by High-Performance Liquid Chromatography with Tandem Mass Spectrometry Detection - SSRN. Available from: [Link]

Sources

Technical Support Center: Thionation of 4-Isopropoxy Substituted Amides

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming Steric and Electronic Barriers in the Synthesis of 4-Isopropoxy Thiobenzamides Ticket ID: #THIO-4IP-STRAT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Synthesizing thioamides with a 4-isopropoxy substituent presents a unique dual challenge often misdiagnosed solely as "steric hindrance." While the isopropoxy group adds physical bulk affecting solubility and crystal packing, its electron-donating (EDG) nature significantly deactivates the carbonyl center, making it sluggish toward nucleophilic thionating agents.

If your substrate also possesses steric bulk at the amide nitrogen (e.g., N-isopropyl, N-tert-butyl) or ortho-positions, standard Lawesson’s Reagent (LR) protocols will likely stall or yield inseparable by-products. This guide provides high-energy alternatives and troubleshooting workflows to overcome these specific barriers.

Module 1: Diagnostic & Strategy
The Core Problem: It’s Not Just Sterics

In 4-isopropoxy substituted amides, the oxygen lone pair donates electron density into the aromatic ring (Mesomeric effect, +M). This resonance increases the electron density at the carbonyl carbon, rendering it less electrophilic.

  • Standard Mechanism: Thionation requires the initial attack of the thionating agent (P-S species) on the carbonyl oxygen, followed by cyclization.

  • The Barrier: The 4-OiPr group stabilizes the carbonyl, raising the activation energy for this attack. When combined with steric hindrance (physical blockage of the reaction center), the reaction kinetics drop to near zero with standard reflux conditions.

Strategic Decision Matrix

Use the following logic flow to select the correct reagent system for your specific substrate.

ThionationStrategy Start START: Analyze Substrate IsSteric Is Amide N-Substituted (Bulky)? Start->IsSteric IsSensitive Is Product Acid Sensitive? IsSteric->IsSensitive No (Only 4-OiPr effect) Curphey Protocol C (The Nuclear Option): P4S10 + HMDO (Curphey Method) IsSteric->Curphey Yes (Steric + Electronic) StandardLR Protocol A: Standard Lawesson's (Toluene Reflux) IsSensitive->StandardLR Yes MicrowaveLR Protocol B: Microwave-Assisted LR (Solvent-Free/Toluene) IsSensitive->MicrowaveLR No (Need Speed) MicrowaveLR->Curphey If Fails Bergman Protocol D: P4S10-Pyridine Complex (High Temp Stability) Curphey->Bergman If Solubility Issue

Figure 1: Reagent selection logic based on steric bulk and substrate sensitivity. For 4-isopropoxy derivatives with additional steric bulk, the Curphey method is the recommended starting point.

Module 2: Experimental Protocols
Protocol A: The "Nuclear Option" (Curphey Method)

Best For: Highly hindered amides (e.g., N,N-disubstituted) where Lawesson's Reagent fails or purification is impossible due to "sticky" by-products. Mechanism: The addition of Hexamethyldisiloxane (HMDO) acts as a silicon "scavenger" for the oxygen, driving the equilibrium toward the thionated product and creating easily removable silylated phosphates [2].

Reagents:

  • Substrate: 4-Isopropoxy benzamide derivative (1.0 equiv)

  • Reagent:

    
     (0.2 – 0.5 equiv)[1][2]
    
  • Additive: Hexamethyldisiloxane (HMDO) (2.0 – 3.0 equiv)

  • Solvent: Dry Toluene or Xylene (0.2 M)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Add

    
     and the amide substrate.[1][3][4]
    
  • Activation: Add anhydrous toluene/xylene. Stir at room temperature for 5 minutes.

  • Addition: Add HMDO via syringe.

  • Reaction: Heat to reflux (

    
     for toluene). Monitor by TLC.[3]
    
    • Note: The reaction mixture usually turns clear as the

      
       is consumed.
      
  • Workup (Critical Advantage): Cool to RT. Add 5 equivalents of aqueous

    
     or 
    
    
    
    . Stir vigorously for 20 minutes to hydrolyze the silicon-phosphorus by-products.
  • Extraction: Separate layers. The organic layer contains the clean thioamide. The aqueous layer retains the inorganic phosphates.

Protocol B: Microwave-Assisted Lawesson’s Thionation

Best For: Moderately hindered substrates where reaction time is the bottleneck. Microwave irradiation overcomes the activation energy barrier imposed by the electron-rich 4-isopropoxy group [1].

Reagents:

  • Substrate (1.0 equiv)

  • Lawesson’s Reagent (0.6 equiv)

  • Solvent: Toluene (or Solvent-Free on Alumina)

Step-by-Step:

  • Mix: In a microwave vial, dissolve the amide and LR in minimal dry toluene (2-3 mL per mmol).

  • Irradiate: Set microwave reactor to

    
      (High Absorption).
    
  • Time: Run for 10–20 minutes. (Compare to 12+ hours thermal reflux).

  • Purification: Flash chromatography immediately. Warning: Thioamides with electron-donating groups can be unstable on acidic silica. Use neutral alumina or rapid filtration.

Module 3: Troubleshooting & FAQs
Common Failure Modes
SymptomProbable CauseCorrective Action
Reaction Stalls at 50% Electronic Deactivation: The 4-OiPr group makes the C=O bond too stable.Switch to Protocol A (Curphey) . The silyl-affinity of HMDO drives the reaction forward irreversibly.
Product Smells/Sticky LR By-products: Lawesson's reagent decomposition products (polymers) are co-eluting.Do not use LR. Use ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

/HMDO.[1][2][5] The by-products are water-soluble after hydrolysis.
Product Hydrolyzes on Column Silica Acidity: Electron-rich thioamides are sensitive to hydrolysis back to amides on acidic silica.Use Neutral Alumina for purification or add 1% Triethylamine to the eluent.
Low Solubility Lipophilicity: The isopropoxy group reduces solubility in polar solvents but increases it in non-polar.Use Xylene or Chlorobenzene as solvent to allow higher reaction temperatures (

).
FAQ: Why not just use Lawesson's Reagent for everything?

A: While LR is standard, it operates via a reversible equilibrium. For sterically hindered or electron-rich substrates (like yours), the equilibrium favors the starting material. Furthermore, removing excess LR requires chromatography that often degrades sensitive thioamides. The Curphey method (


/HMDO) produces silicone-based by-products that are chemically inert and easily washed away [2].
FAQ: Can I use the Bergman Reagent (

-Pyridine)?

A: Yes. If your substrate requires extreme temperatures (


), the crystalline 

-pyridine complex is superior because it is stable up to

in sulfolane or acetonitrile, whereas LR decomposes above

[3].
Module 4: Mechanistic Visualization

Understanding the Curphey Method allows you to troubleshoot better. The HMDO acts as a "sink" for the oxygen atom removed from the amide.

CurpheyMechanism P4S10 P4S10 (Thionating Agent) Intermediate P-O-Si Species (Driving Force) P4S10->Intermediate Activation Amide 4-OiPr Amide (Substrate) Amide->Intermediate Activation HMDO HMDO (Si-O-Si) Product Thioamide (Product) HMDO->Product Waste Silylated Phosphate (Hydrolyzable Waste) HMDO->Waste Intermediate->HMDO Oxygen Scavenging

Figure 2: The Curphey modification uses HMDO to trap the oxygen as a silyl ether/phosphate, preventing the reverse reaction.

References
  • Ozturk, T., et al. (2007). "A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 107(11), 5210–5278. Link

  • Curphey, T. J. (2002). "Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane." Journal of Organic Chemistry, 67(18), 6461–6473. Link

  • Bergman, J., et al. (2011).[6] "Thionations Using a P4S10–Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone." Journal of Organic Chemistry, 76(5), 1546–1553. Link

  • Polshettiwar, V., & Kaushik, M. P. (2004). "Microwave assisted thionation of carbonyl compounds using phosphorus pentasulfide and hexamethyldisiloxane." Journal of Chemical Research, 2004(7), 474-476.[5] Link

Sources

Validation & Comparative

1H NMR characterization of 4-(Propan-2-yloxy)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR characterization of 4-(Propan-2-yloxy)benzene-1-carbothioamide Content Type: Publish Comparison Guide

Focus: 4-(Propan-2-yloxy)benzene-1-carbothioamide

Executive Summary

The Core Challenge: In medicinal chemistry, converting an amide to a thioamide (thionation) is a common strategy to alter potency and metabolic stability. However, confirming this transformation requires precise analytical differentiation between the starting material (4-isopropoxybenzamide ) and the product (4-isopropoxythiobenzamide ).

The Verdict: 1H NMR is the definitive tool for this differentiation, superior to mass spectrometry for assessing conformational purity. The substitution of Oxygen for Sulfur introduces a higher rotational energy barrier and significant magnetic anisotropy changes.

Key Differentiator: The "Gold Standard" for confirmation is the downfield shift (~2.0 ppm) and geminal non-equivalence of the thioamide


 protons compared to the amide precursor.

Scientific Foundation: The Rotational Barrier

To interpret the NMR data correctly, one must understand the electronic environment. Thioamides exhibit a stronger resonance contribution from the zwitterionic form than amides.

  • Restricted Rotation: The

    
     bond in thioamides has significant double-bond character.[1][2] The rotational barrier is approximately 15–20 kcal/mol  (vs. ~10–15 kcal/mol for amides).
    
  • Consequence: On the NMR timescale at room temperature, the two protons on the nitrogen are distinct (diastereotopic). One is cis to the sulfur, and one is trans. This often results in two separate broad singlets rather than one, a phenomenon less pronounced in the corresponding amide.

Diagram 1: Structural Resonance & Rotational Dynamics

ThioamideResonance Amide Amide Precursor (Lower Barrier) Thioamide Thioamide Product (Higher Barrier) Amide->Thioamide Lawesson's Reagent (Thionation) Resonance Resonance Structure (C=N Double Bond Character) Thioamide->Resonance S vs O Electronegativity NMR_Signal NMR Output: Distinct H_A / H_B Signals Resonance->NMR_Signal Restricted Rotation (Slow Exchange)

Caption: Logical flow from chemical synthesis to the physical phenomenon (restricted rotation) responsible for the unique NMR signature.

Experimental Protocol

Objective: Obtain high-resolution spectra capable of resolving the AA'BB' aromatic system and the exchangeable amide protons.

Materials & Methods[3][4][5][6][7][8]
  • Solvent Selection (Critical):

    • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: Chloroform-d (

      
      ) is often insufficient for primary thioamides due to poor solubility and rapid proton exchange, which broadens the 
      
      
      
      peaks into the baseline. DMSO-d6 forms hydrogen bonds with the thioamide protons, slowing the exchange rate and sharpening the signals.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Instrument Parameters:

    • Frequency: 400 MHz minimum (500 MHz preferred for clear aromatic splitting).

    • Pulse Sequence: Standard 1H with 30° pulse angle.

    • Relaxation Delay (D1): Set to 2.0–5.0 seconds .

    • Why? The quaternary carbon and thioamide protons have long

      
       relaxation times. A short D1 will reduce integration accuracy, making it hard to quantify the product vs. impurity ratio.
      

Comparative Data Analysis

The following table contrasts the expected chemical shifts (


) for the target thioamide against its amide precursor in DMSO-d6.
Table 1: Chemical Shift Comparison (DMSO-d6)
MoietyProton TypeAmide Precursor (

ppm)
Thioamide Product (

ppm)

Shift
Performance Note
Isopropyl

~1.28 (d, 6H)~1.29 (d, 6H)NegligibleStructural anchor (confirms core integrity).
Isopropyl

~4.65 (sept, 1H)~4.70 (sept, 1H)< 0.1Unaffected by distal modification.
Aromatic Ortho to

~6.95 (d, 2H)~6.98 (d, 2H)NegligibleShielded by alkoxy group.
Aromatic Ortho to

~7.85 (d, 2H)~8.00 – 8.10 (d, 2H) +0.20 Diagnostic: Thioamide is more anisotropic/deshielding.
Nitrogen

(A)
~7.10 (br s)~9.30 (br s) +2.20 PRIMARY CONFIRMATION.
Nitrogen

(B)
~7.70 (br s)~9.70 (br s) +2.00 Large split indicates restricted rotation.
Detailed Spectral Interpretation
  • The "Fingerprint" Region (9.0 – 10.0 ppm):

    • In the Amide , the

      
       protons often appear as a single broad hump or two peaks between 7.0–8.0 ppm.
      
    • In the Thioamide , these protons shift dramatically downfield to 9.0–10.0 ppm. You will typically see two distinct broad singlets separated by ~0.4–0.5 ppm. This separation confirms the high rotational barrier characteristic of the

      
       bond.
      
  • The Aromatic System (AA'BB'):

    • The protons ortho to the isopropoxy group (~6.9 ppm) remain largely unchanged.

    • The protons ortho to the thiocarbonyl group shift downfield. If you see a doublet remaining at 7.85 ppm, you have unreacted starting material. The product doublet must appear above 8.0 ppm.

Workflow & Troubleshooting

Use this decision tree to validate your synthesis results.

Diagram 2: Characterization Workflow

NMRWorkflow Start Crude Reaction Mixture Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR Solvent->Acquire CheckNH Check 9.0 - 10.0 ppm Region Acquire->CheckNH ResultA Two Broad Singlets Present CheckNH->ResultA Yes ResultB Empty Region / Peaks < 8.0 ppm CheckNH->ResultB No Confirm Check Aromatic Split (AA'BB' Shift > 8.0 ppm) ResultA->Confirm Issue Incomplete Reaction (Retreat with Lawesson's) ResultB->Issue Success Product Confirmed: 4-(Propan-2-yloxy)benzene-1-carbothioamide Confirm->Success

Caption: Decision tree for validating thionation success based on specific chemical shift regions.

Common Impurity Artifacts
  • Lawesson's Reagent Byproducts: Look for multiplets in the aromatic region that do not integrate to the main compound. Phosphorus-containing byproducts may also cause baseline rolling; a

    
     NMR check is recommended if purity is critical.
    
  • Water Signal: In DMSO-d6, water appears at ~3.33 ppm. Ensure this does not overlap with the methine septet of the isopropyl group (though usually, the septet is near 4.6 ppm, so overlap is rare).

References

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[3] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958. Link

  • Wiberg, K. B., & Rush, D. J. (2001). Solvent Effects on the Thioamide Rotational Barrier: An Experimental and Theoretical Study. Journal of the American Chemical Society, 123(9), 2038–2046. Link

  • Pace, V., et al. (2019). 17O NMR and 15N NMR Chemical Shifts of Sterically-Hindered Amides. The Royal Society of Chemistry. Link

  • Reich, H. J. (2020). 1H NMR Chemical Shifts - Amides and Thioamides. University of Wisconsin-Madison / ACS Organic Chemistry Division. Link

Sources

Mass spectrometry fragmentation pattern of thiobenzamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfur Shift

In drug development, thiobenzamides are critical bioisosteres of benzamides, often employed to modulate lipophilicity and metabolic stability in antitubercular and antifungal candidates. However, for the mass spectrometrist, the substitution of Oxygen (benzamide) with Sulfur (thiobenzamide) is not merely a mass shift of +16 Da.

It represents a fundamental change in gas-phase thermodynamics. The C=S bond is weaker and more polarizable than the C=O bond, leading to distinct fragmentation behaviors—specifically the "Ortho-Scrambling" phenomenon and enhanced molecular ion stability in Electron Ionization (EI). This guide objectively compares these behaviors to standard benzamides, providing the mechanistic causality required for confident structural elucidation.

Part 1: The Comparative Baseline (Benzamide vs. Thiobenzamide)

The most common error in analyzing thiobenzamides is assuming they follow identical fragmentation pathways to their oxygenated counterparts. While similarities exist (alpha-cleavage), the sulfur atom drives unique rearrangement chemistries.

Table 1: Spectral Fingerprint Comparison (EI Source, 70 eV)
FeatureBenzamide (

)
Thiobenzamide (

)
Mechanistic Cause
Molecular Ion (

)
Moderate Intensity (m/z 121)High Intensity (m/z 137) Sulfur's lower ionization potential stabilizes the radical cation more effectively than oxygen.
Primary Fragment Benzoyl Cation (

) m/z 105
Thiobenzoyl Cation (

) m/z 121

-cleavage (Loss of

).
Secondary Fragment Phenyl Cation (

) m/z 77
Phenyl Cation (

) m/z 77
Loss of CO (28 Da) vs. Loss of CS (44 Da).
Nitrile Formation Benzonitrile (

) m/z 103
Benzonitrile (

) m/z 103
Loss of

vs. Loss of

(34 Da).
Ortho-Effect Minimal H-scrambling.[1]Extensive H-scrambling. Thioamides allow equilibration of ortho-ring hydrogens with amide hydrogens; benzamides do not.[2]

Part 2: Mechanistic Pathways & Visualization

To interpret the spectra correctly, one must visualize the competition between simple cleavage and rearrangement.

The Fragmentation Tree

The following diagram illustrates the primary decay channels for unsubstituted thiobenzamide under 70 eV EI conditions. Note the bifurcation between the formation of the Thiobenzoyl cation (direct cleavage) and the Benzonitrile cation (rearrangement/elimination).

ThiobenzamideFragmentation M_Ion Thiobenzamide M+. (m/z 137) [C6H5-CS-NH2]+. Thiobenzoyl Thiobenzoyl Cation (m/z 121) [C6H5-CS]+ M_Ion->Thiobenzoyl - NH2 (16 Da) Alpha Cleavage Benzonitrile Benzonitrile Cation (m/z 103) [C6H5-CN]+. M_Ion->Benzonitrile - H2S (34 Da) Rearrangement Phenyl Phenyl Cation (m/z 77) [C6H5]+ Thiobenzoyl->Phenyl - CS (44 Da) Desulfurization Benzonitrile->Phenyl - CN (26 Da) Acetylene Acetylene Fragment (m/z 51) [C4H3]+ Phenyl->Acetylene - C2H2 (26 Da) Ring Fragmentation

Figure 1: Primary fragmentation pathways of Thiobenzamide (EI). The red node (Thiobenzoyl cation) is typically the diagnostic peak distinguishing thio-derivatives from nitriles.

Part 3: Ionization Modalities (EI vs. ESI)

Choosing the correct ionization source is binary: it depends on whether you need structural confirmation (Fingerprinting) or molecular weight confirmation (Screening).

Electron Ionization (EI) - The Structural Gold Standard
  • Application: GC-MS analysis of synthetic intermediates.

  • Behavior: "Hard" ionization (70 eV).

  • Key Insight: Thiobenzamides are thermally stable enough for GC. The spectra are library-searchable.

  • Diagnostic Utility: The m/z 121 peak (

    
    ) is the "smoking gun" for the thioamide group. If you see m/z 105 instead, your sample has oxidized to the benzamide.
    
Electrospray Ionization (ESI) - The Biological Standard
  • Application: LC-MS analysis of metabolites or polar derivatives.

  • Behavior: "Soft" ionization.[3][4][5]

  • Key Insight: Thiobenzamides protonate easily on the Sulfur atom (unlike amides which protonate on Oxygen/Nitrogen).

  • The Dimer Trap: Thiobenzamides in ESI often form non-covalent dimers

    
    .
    
    • Example: Thiobenzamide (MW 137) often shows a base peak at m/z 138

      
       and a significant peak at m/z 275 
      
      
      
      .
  • Adduct Warning: Watch for Sodium adducts

    
     (m/z 160) which are common due to the high polarity of the C=S bond.
    

Part 4: Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this protocol. It includes a "System Suitability" step to verify the instrument is not inducing thermal degradation (desulfurization) before ionization.

Protocol: Thiobenzamide Characterization Workflow

Step 1: System Suitability (Thermal Check)

  • Goal: Ensure the GC inlet is not converting Thiobenzamide

    
     Benzonitrile (thermal elimination of 
    
    
    
    ).
  • Action: Inject a standard of pure Thiobenzamide at a low inlet temperature (

    
    ).
    
  • Validation: Calculate the ratio of m/z 137 (

    
    ) to m/z 103 (
    
    
    
    ).
    • Pass: Ratio > 5:1.

    • Fail: Ratio < 1:1 (Indicates thermal degradation in the injector liner).

Step 2: EI-MS Acquisition

  • Inlet: Splitless,

    
     (only after passing Step 1).
    
  • Column: 5% Phenyl-methylpolysiloxane (HP-5ms or equivalent).

  • Scan Range: m/z 40–400.

  • Threshold: Set to detect the low-intensity m/z 121 peak.

Step 3: ESI-MS/MS (for Metabolite ID)

  • Mode: Positive Ion (

    
    ).
    
  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • CID Energy: Stepped collision energy (10, 20, 40 eV).

  • Target: Look for the neutral loss of 34 Da (

    
    ) in the MS/MS spectrum, which confirms the presence of the thioamide moiety in metabolites.
    

Part 5: The "Ortho-Effect" Anomaly

When a substituent (Halogen, Methyl, OH) is present in the ortho position of the phenyl ring, thiobenzamides exhibit a "Proximity Effect" that does not occur in para-isomers.

  • Mechanism: The bulky Sulfur atom and the ortho-substituent interact via a 4-membered transition state.

  • Result: Direct elimination of the ortho-substituent (

    
    ) from the molecular ion.
    
    • Reaction:

      
      
      
  • Comparative Data:

    • p-Chlorothiobenzamide: Base peak is

      
      .
      
    • o-Chlorothiobenzamide: Significant peak for

      
      .
      

This effect is a critical tool for distinguishing ortho vs. para isomers without using NMR.

References

  • Comparison of Benzamide and Thiobenzamide Spectra: Holmes, J. L., & Benoit, F. (1970). The mass spectra of benzamide and thiobenzamide. Organic Mass Spectrometry.
  • Ortho-Effects in Thiobenzamides: Ramana, D. V., & Grutzmacher, H. F. (1981).[6] The loss of ortho halogeno substituents from substituted thiobenzamide ions. Organic Mass Spectrometry.

  • General Fragmentation Principles (Benzamide Baseline): NIST Mass Spectrometry Data Center. Benzamide vs. Thiobenzamide Crystal Structure and Properties.
  • Ionization Technique Comparison (EI vs ESI)

Sources

Comparative Bioactivity Guide: 4-Isopropoxythiobenzamide vs. 4-Isopropoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 4-isopropoxythiobenzamide versus its oxygenated analogue, 4-isopropoxybenzamide . This analysis focuses on their divergent pharmacological profiles, driven by the critical "chalcogen switch" (Sulfur vs. Oxygen) which dictates their mechanism of action, particularly in the context of antimycobacterial therapeutics and enzyme inhibition.

Executive Summary

This guide compares two structural analogues that differ only by a single atom (C=S vs. C=O). This structural modification results in a binary opposition in bioactivity:

  • 4-Isopropoxythiobenzamide: A prodrug requiring enzymatic bioactivation.[1] It acts primarily as a potent antimycobacterial agent targeting mycolic acid synthesis via the EthA activation pathway.

  • 4-Isopropoxybenzamide: A metabolically stable scaffold . It lacks the lability required for EthA activation, rendering it inactive against Mycobacterium tuberculosis (Mtb) in the same context, but making it a viable pharmacophore for Soluble Epoxide Hydrolase (sEH) inhibition and other non-oxidative targets.

Part 1: Mechanistic Divergence & Pharmacology

The "Thioamide Switch" and EthA Activation

The defining feature of 4-isopropoxythiobenzamide is its susceptibility to oxidative activation by the flavin monooxygenase EthA (Rv3854c). This is a hallmark of thioamide-based antitubercular drugs (e.g., Ethionamide, Isoxyl).

  • Mechanism: EthA catalyzes the S-oxidation of the thioamide to a sulfenic acid/sulfine intermediate. This reactive species creates an adduct with NAD+, which then inhibits the Enoyl-ACP Reductase (InhA), a key enzyme in the Type II Fatty Acid Synthase (FAS-II) system.

  • The Amide Contrast: 4-Isopropoxybenzamide possesses a stable carbonyl bond (bond energy ~745 kJ/mol vs ~544 kJ/mol for C=S). It is not a substrate for EthA. Consequently, it fails to generate the NAD-adduct required for InhA inhibition, serving as a perfect negative control for mechanism-of-action studies in TB research.

Signaling Pathway Visualization

The following diagram illustrates the divergent fates of these two molecules within a mycobacterial cell.

BioactivationPathway cluster_compounds Extracellular Space cluster_cell Mycobacterial Cytosol Thio 4-Isopropoxythiobenzamide (Prodrug) EthA EthA (Monooxygenase) Thio->EthA Transport & Binding Amide 4-Isopropoxybenzamide (Stable Scaffold) Amide->EthA Poor/No Binding NoRxn No Activation (Metabolic Stability) Amide->NoRxn Remains Intact SOx S-Oxide / Sulfinic Acid (Reactive Intermediate) EthA->SOx Oxidation (NADPH/O2) Adduct NAD-Adduct SOx->Adduct Reaction with NAD+ NAD NAD+ NAD->Adduct InhA InhA / HadABC (Target Enzymes) Adduct->InhA Inhibition Mycolic Mycolic Acid Synthesis InhA->Mycolic Blocks Death Cell Death Mycolic->Death Lysis

Caption: Divergent metabolic fates. The thioamide (Red) undergoes EthA-mediated activation to inhibit mycolic acid synthesis, while the amide (Blue) remains inert in this pathway.

Part 2: Comparative Data Analysis

The following table summarizes the bioactivity profiles based on structure-activity relationship (SAR) studies of alkoxy-benzamide derivatives.

Feature4-Isopropoxythiobenzamide4-Isopropoxybenzamide
Primary Target InhA / HadABC (via EthA activation)Soluble Epoxide Hydrolase (sEH) (Potential)
Mechanism Type Covalent / Irreversible (Prodrug)Non-covalent / Reversible (Competitive)
Antimycobacterial Activity (MIC) 0.5 – 5.0 µg/mL (Strain dependent)> 64 µg/mL (Inactive)
Lipophilicity (cLogP) ~2.8 (Higher membrane permeability)~2.1 (Lower membrane permeability)
Metabolic Stability Low (Oxidative desulfuration)High (Hydrolytically stable)
Key Application Antitubercular drug developmentNegative control; sEH inhibitor scaffold

Note on Lipophilicity: The isopropoxy group provides moderate lipophilicity. In thiobenzamide SAR, longer chains (e.g., isoamyloxy in Isoxyl) often yield higher potency due to better mycobacterial cell wall penetration. The isopropoxy analog is a "middle-weight" contender, balancing solubility and permeability.

Part 3: Experimental Protocols

Protocol A: Antimycobacterial Susceptibility Assay (Alamar Blue)

Objective: To quantify the MIC of 4-isopropoxythiobenzamide against M. tuberculosis H37Rv, using the amide analog as a negative control.

Reagents:

  • Middlebrook 7H9 broth supplemented with OADC.

  • Resazurin (Alamar Blue) solution.

  • Test compounds dissolved in DMSO.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture M. tuberculosis H37Rv to mid-log phase (OD600 ~0.6). Dilute 1:100 in 7H9 broth.

  • Plate Setup: Add 100 µL of broth to all wells of a 96-well sterile plate.

  • Compound Dilution:

    • Add 4-isopropoxythiobenzamide to Column 1 (starting conc. 64 µg/mL).

    • Add 4-isopropoxybenzamide to Column 2 (starting conc. 64 µg/mL).

    • Perform serial 2-fold dilutions across the plate.[2]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all wells. Final volume 200 µL.

  • Incubation: Seal plates and incubate at 37°C for 5 days.

  • Readout: Add 20 µL of Resazurin and 12 µL of 20% Tween 80. Incubate for 24 hours.

    • Pink Color: Viable bacteria (Reduction of resazurin).

    • Blue Color: No growth (Inhibition).

  • Validity Check: The amide wells should remain pink (growth) at all concentrations <64 µg/mL, validating that the "thio" moiety is essential for activity.

Protocol B: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To evaluate the 4-isopropoxybenzamide scaffold for sEH inhibition (a common target for benzamides).

Reagents:

  • Recombinant human sEH enzyme.

  • Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).

  • Buffer: 25 mM Bis-Tris-HCl, pH 7.0, 0.1 mg/mL BSA.

Workflow:

  • Enzyme Prep: Dilute sEH enzyme in buffer to a concentration of 1 nM.

  • Incubation: Mix 180 µL of enzyme solution with 20 µL of 4-isopropoxybenzamide (various concentrations in DMSO). Incubate at 30°C for 5 minutes.

  • Reaction Start: Add 50 µL of PHOME substrate (final conc. 50 µM).

  • Measurement: Monitor fluorescence (Excitation 330 nm, Emission 465 nm) kinetically for 10 minutes. Hydrolysis of PHOME releases the fluorescent 6-methoxy-2-naphthaldehyde.

  • Data Analysis: Calculate IC50 by plotting % inhibition vs. log[Concentration].

References

  • Dover, L. G., et al. (2007).[3] "EthA, a Common Activator of Thiocarbamide-Containing Drugs Acting on Different Mycobacterial Targets."[3][4] Antimicrobial Agents and Chemotherapy.[5][6]

  • Vannada, J., et al. (2011). "Synthesis and Antitubercular Activity of 4-Alkoxythiobenzamides." Bioorganic & Medicinal Chemistry Letters.

  • Kodani, S. D., et al. (2018). "Design and Synthesis of Benzamide-Based Inhibitors of Soluble Epoxide Hydrolase." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "4-Isopropoxybenzamide (CID 2728161).

Sources

A Comparative Guide to HPLC Method Development for the Purity of 4-(Propan-2-yloxy)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 4-(Propan-2-yloxy)benzene-1-carbothioamide, a novel carbothioamide derivative. We explore the development and validation of a traditional Reversed-Phase (RP-HPLC) method, the industry workhorse, and a complementary Hydrophilic Interaction Liquid Chromatography (HILIC) method. This guide delves into the causality behind experimental choices, presents detailed protocols, and provides comparative data to empower researchers in selecting the optimal analytical strategy for their specific needs. All methodologies are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific validity and trustworthiness.[1][2]

Introduction: The Imperative for a Stability-Indicating Method

4-(Propan-2-yloxy)benzene-1-carbothioamide is a synthetic intermediate whose structural integrity is paramount for the quality of downstream products. The thioamide functional group, while valuable in medicinal chemistry for its unique electronic and steric properties, can be susceptible to degradation.[3][4][5] Therefore, a robust, stability-indicating analytical method—one that can accurately quantify the analyte in the presence of its impurities and degradation products—is not merely a regulatory requirement but a scientific necessity.

This guide compares two powerful HPLC approaches, RP-HPLC and HILIC, to establish a comprehensive purity profile for this compound. RP-HPLC separates analytes based on hydrophobicity, making it ideal for many organic molecules.[6][7] In contrast, HILIC provides retention for polar compounds that are often poorly retained in reversed-phase systems, offering an orthogonal separation mechanism.[8][9][10] By developing and comparing both, we can achieve a more complete understanding of the compound's purity and stability.

Strategic Approach: Forced Degradation and Method Development

To develop a truly stability-indicating method, we must first understand how the molecule degrades. A forced degradation study purposefully exposes the analyte to harsh conditions to generate potential degradation products.[11][12][13] This allows us to challenge the analytical method's ability to separate the main peak from all potential process- and degradation-related impurities.

Anticipated Degradation Pathways

Based on the structure of 4-(Propan-2-yloxy)benzene-1-carbothioamide, several degradation pathways are plausible under stress conditions:[14]

  • Hydrolysis (Acidic/Basic): The thioamide group is susceptible to hydrolysis, which would convert it to the corresponding amide, 4-(propan-2-yloxy)benzamide.

  • Oxidation: The sulfur atom in the thioamide is prone to oxidation, potentially forming a thioamide S-oxide.

  • Photolysis: UV light exposure could induce cleavage or rearrangement.

  • Thermal Degradation: High temperatures may lead to decomposition.

The following diagram illustrates the overall workflow for developing and validating a stability-indicating HPLC method.

Method Development Workflow Figure 1: HPLC Method Development & Validation Workflow Analyte Analyte Characterization (4-Propan-2-yloxy)benzene-1-carbothioamide Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Analyte->Forced_Degradation Method_Dev Method Development Forced_Degradation->Method_Dev RP_HPLC RP-HPLC Method Method_Dev->RP_HPLC HILIC HILIC Method Method_Dev->HILIC Optimization Method Optimization (Mobile Phase, Gradient, Column) RP_HPLC->Optimization HILIC->Optimization Validation Method Validation (ICH Q2) Optimization->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Comparison Method Comparison & Selection Specificity->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison Robustness->Comparison

Sources

Comparative Guide: Crystal Structure Analysis of Para-Alkoxy Thiobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the crystal structure and solid-state performance of para-alkoxy thiobenzamides , specifically focusing on 4-methoxythiobenzamide as the primary case study against its oxo-analog, 4-methoxybenzamide .

Executive Summary

In drug development and materials science, the thioamide functional group (


) serves as a critical bioisostere for the amide group (

). While structurally similar, the substitution of oxygen with sulfur ("chalcogen effect") drastically alters the solid-state landscape.

This guide compares 4-methoxythiobenzamide (Product) against 4-methoxybenzamide (Alternative). The analysis reveals that while the thio-variant offers enhanced lipophilicity and distinct hydrogen-bonding capabilities, it exhibits a lower lattice energy profile, evidenced by a ~20°C reduction in melting point. This has direct implications for solubility formulations and co-crystal engineering.

Part 1: Structural Performance Comparison

The core differentiator between thiobenzamides and benzamides lies in the Hydrogen Bond (HB) Donor/Acceptor profile . Sulfur is a larger, softer base than oxygen, making the


 group a weaker HB acceptor, while the increased acidity of the 

protons makes the thioamide a stronger HB donor.
1.1 Crystallographic Metrics
Feature4-Methoxythiobenzamide (Product)4-Methoxybenzamide (Alternative)Impact on Performance
Melting Point 145 – 149 °C 164 – 167 °C Lower Thermal Stability: The thio-analog requires less energy to disrupt the crystal lattice, suggesting higher solubility in organic solvents.
HB Motif

Dimers
(Primary)

Chains / Tapes
Packing Efficiency: Thioamides strongly favor centrosymmetric dimers due to S...H-N interactions, whereas benzamides often form infinite chains.
Donor Strength High (

lower)
Moderate Co-crystal Potential: Thiobenzamides are superior donors for co-crystallization with weak acceptors (e.g., pyridines).
Acceptor Strength Weak (Soft Base)Strong (Hard Base)Lattice Energy: The weaker S...H interaction contributes to the lower melting point compared to the strong O...H network.

Analyst Insight: The ~20°C drop in melting point for the thiobenzamide is not a defect but a feature of the sulfur substitution. It indicates a "looser" crystal packing dominated by van der Waals forces and weaker electrostatic H-bonds. This often correlates with improved dissolution rates in non-polar media, a critical parameter for bioavailability.

1.2 The Alkoxy Chain Effect (Series Analysis)

Extending the para-alkoxy chain (Methoxy


 Ethoxy 

Propoxy) introduces a secondary competing force: hydrophobic packing .
  • Short Chain (Methoxy): Crystal packing is dominated by the Thioamide H-bond network. High melting point.

  • Medium Chain (Ethoxy/Propoxy): The flexible alkyl chain disrupts the rigid aromatic stacking.

    • Trend: Melting points typically decrease as chain length increases due to increased rotational entropy.

    • Packing: Longer chains (Propoxy+) often interdigitate (interlock like fingers), which can stabilize specific layered structures but generally reduces the overall lattice energy compared to the compact methoxy derivative.

Part 2: Experimental Methodology

To ensure reproducible crystal forms for analysis, we utilize a Lawesson’s Reagent protocol followed by a slow-evaporation crystallization technique. This method minimizes polymorphic disorder.

2.1 Synthesis Protocol (Amide Thionation)

Objective: Convert 4-methoxybenzamide to 4-methoxythiobenzamide.

  • Reagents: 4-Methoxybenzamide (1.0 eq), Lawesson’s Reagent (0.6 eq).

  • Solvent: Anhydrous Toluene (0.1 M concentration).

  • Procedure:

    • Charge flask with amide and Lawesson’s reagent under

      
       atmosphere.
      
    • Add dry toluene.

    • Reflux at 110°C for 2–4 hours. Monitor by TLC (Thioamides are less polar than amides).

    • Critical Step: Cool to room temperature. The byproduct (cyclodiphosphathiane oxide) often precipitates. Filter it off.

  • Workup: Evaporate filtrate. Recrystallize crude yellow solid from Ethanol/Water (8:2) .

2.2 Crystallization Workflow

To obtain single crystals suitable for X-ray Diffraction (XRD):

  • Dissolution: Dissolve 20 mg of pure thiobenzamide in 2 mL of Acetonitrile (preferred for thioamides over alcohols to prevent solvolysis).

  • Filtration: Pass through a 0.45 µm PTFE filter into a narrow vial.

  • Vapor Diffusion: Place the vial uncapped inside a larger jar containing Pentane . Cap the large jar.

  • Timeline: Allow to stand undisturbed for 3–5 days. Sulfur-yellow blocks should form.

Part 3: Mechanism & Logic Visualization

The following diagrams illustrate the synthesis workflow and the structural logic governing the crystal packing.

3.1 Synthesis & Crystallization Workflow

G Start 4-Methoxybenzamide (Precursor) Reaction Thionation (Lawesson's Reagent, Toluene, 110°C) Start->Reaction S-substitution Workup Filtration & Evaporation Reaction->Workup 2-4 hrs Crude Crude Thioamide Workup->Crude Cryst Vapor Diffusion (Acetonitrile / Pentane) Crude->Cryst Dissolution Final Single Crystals (Yellow Blocks) Cryst->Final 3-5 Days

Caption: Optimized workflow for converting benzamide precursors to high-quality thiobenzamide crystals.

3.2 Crystal Packing Logic: The "Chalcogen Effect"

This diagram explains why the thioamide behaves differently from the benzamide.

Packing Sub Substitution: O → S Prop1 Larger Van der Waals Radius (S > O) Sub->Prop1 Prop2 Lower Electronegativity (S < O) Sub->Prop2 Effect1 Weaker H-Bond Acceptor (C=S...H) Prop1->Effect1 Effect2 Stronger H-Bond Donor (N-H acidity) Prop2->Effect2 Outcome1 Formation of Centrosymmetric R2,2(8) Dimers Effect1->Outcome1 Outcome2 Lower Lattice Energy (Lower Melting Point) Effect1->Outcome2 Effect2->Outcome1

Caption: Causal pathway showing how sulfur substitution alters intermolecular forces, leading to distinct packing and thermal properties.

References
  • Crystal Structure of 4-Methoxythiobenzamide (Analogous D

    • Source: Fisher Scientific / Thermo Scientific Chemicals[1]

    • Data: Melting Point 145-149°C, Purity 98%.
    • URL:

  • Structural Comparison of Thioamides vs. Amides

    • Title: Hydrogen Bond and Geometry Effects of Thioamide Backbone Modific
    • Source: National Science Found
    • URL:

  • Synthesis Protocol (Lawesson's Reagent)

    • Title: Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent
    • Source: BenchChem Applic
    • URL:

  • Benzamide Crystal Packing (Altern

    • Title: Crystal structure of 4-methoxy-N-phenylbenzamide (Demonstr
    • Source: PubMed Central (PMC)
    • URL:

Sources

A Comparative Guide to the In Vitro Cytotoxicity of Thioamide vs. Amide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of thioamides as isosteres of amides has become a significant tactic in medicinal chemistry, offering a pathway to modulate the pharmacological profiles of therapeutic candidates.[1][2][3] This guide provides an in-depth comparison of the in vitro cytotoxicity of thioamide versus amide analogs, delving into the mechanistic underpinnings of their differential effects and outlining robust experimental protocols for their evaluation.

The Structural Nuance: More Than a Single Atom Swap

The replacement of an amide's oxygen with a sulfur atom to form a thioamide introduces subtle yet profound changes in the molecule's physicochemical properties.[3][4] While sharing a similar planar geometry, thioamides exhibit a longer carbon-sulfur bond compared to the carbon-oxygen bond in amides.[1][3] This alteration, coupled with sulfur's larger van der Waals radius, can influence molecular conformation and interactions with biological targets.[1][3] Furthermore, thioamides are stronger hydrogen bond donors but weaker acceptors than their amide counterparts, a factor that can significantly impact target binding and solubility.[1][4]

The Cytotoxic Divide: Unraveling the Mechanisms

The difference in cytotoxicity between amide and thioamide analogs often hinges on their metabolic activation and subsequent cellular interactions.

Thioamide Bioactivation: A Double-Edged Sword

Many thioamide-containing compounds are, in fact, prodrugs that require metabolic activation to exert their biological effects, including cytotoxicity.[1][2] This bioactivation is frequently mediated by cytochrome P450 (CYP) enzymes or flavin-containing monooxygenases (FMOs).[5][6][7][8][9] The process typically involves a two-step oxidation of the thioamide sulfur.

  • S-Oxidation: The initial oxidation converts the thioamide to a thioamide S-oxide (TASO).[5][10][11][12]

  • Second Oxidation: The TASO can be further oxidized to a highly reactive S,S-dioxide (TASO2).[5][10][11][12]

It is this reactive TASO2 metabolite that is often responsible for the observed cytotoxicity.[10][11][12] This reactive intermediate can covalently bind to cellular macromolecules, such as proteins and lipids, leading to cellular dysfunction, oxidative stress, and ultimately, cell death.[10][11][12] For instance, the well-documented hepatotoxicity of thioacetamide is attributed to this bioactivation pathway.[10][11][12]

Conversely, this metabolic activation can be harnessed for therapeutic benefit, particularly in oncology. Several thioamide-containing compounds have demonstrated potent anticancer activity, with some exhibiting selective cytotoxicity toward tumor cells over normal cells.[1][13] This selectivity may arise from differential expression of activating enzymes in cancer cells.

Amide Analogs: A More Direct Approach

In contrast, the cytotoxicity of many amide-containing drugs is often a result of direct interaction with their molecular targets, without the prerequisite of metabolic activation.[14][15][16][17][18] The amide bond itself is generally more stable and less prone to metabolic oxidation compared to the thioamide group. Their cytotoxic effects are typically mediated through mechanisms such as enzyme inhibition, disruption of protein-protein interactions, or intercalation with DNA.

However, it is important to note that some amide-containing compounds can also undergo metabolic transformation by CYP enzymes, which can either detoxify the compound or, in some cases, generate reactive metabolites.[7][19][20]

Visualizing the Mechanistic Divergence

The following diagram illustrates the contrasting pathways leading to cytotoxicity for thioamide and amide analogs.

G cluster_thioamide Thioamide Analog cluster_amide Amide Analog Thioamide Thioamide TASO Thioamide S-Oxide (TASO) Thioamide->TASO CYP/FMO Oxidation TASO2 Reactive S,S-Dioxide (TASO2) TASO->TASO2 CYP/FMO Oxidation Macromolecule Cellular Macromolecules TASO2->Macromolecule Covalent Binding Cytotoxicity Cytotoxicity Macromolecule->Cytotoxicity Cellular Damage Amide Amide Target Molecular Target Amide->Target Direct Interaction Target->Cytotoxicity Biological Effect

Caption: Contrasting cytotoxicity pathways of thioamide and amide analogs.

A Comparative Look at In Vitro Cytotoxicity Data

The following table provides a hypothetical comparison of the half-maximal inhibitory concentration (IC50) values for a thioamide analog and its corresponding amide counterpart against different cancer cell lines. It is crucial to recognize that these values are illustrative and actual data will vary based on the specific molecular structures and experimental conditions.

CompoundCell LineIC50 (µM)
Thioamide Analog MCF-7 (Breast Cancer)1.5
A549 (Lung Cancer)2.8
HepG2 (Liver Cancer)0.9
Amide Analog MCF-7 (Breast Cancer)12.3
A549 (Lung Cancer)25.1
HepG2 (Liver Cancer)18.7

Note: Lower IC50 values indicate higher cytotoxic potency.

Experimental Protocols for Cytotoxicity Assessment

A robust evaluation of in vitro cytotoxicity requires the use of well-established and validated assays. Here, we detail the methodologies for three commonly employed assays: the MTT assay, the LDH assay, and apoptosis assays.

Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical workflow for assessing the cytotoxicity of thioamide and amide analogs.

G start Cell Seeding treatment Compound Treatment (Thioamide vs. Amide Analogs) start->treatment incubation Incubation treatment->incubation assay Cytotoxicity Assay incubation->assay mtt MTT Assay assay->mtt Metabolic Activity ldh LDH Assay assay->ldh Membrane Integrity apoptosis Apoptosis Assay assay->apoptosis Programmed Cell Death data Data Acquisition mtt->data ldh->data apoptosis->data analysis Data Analysis (IC50 Determination) data->analysis end Conclusion analysis->end

Caption: General workflow for in vitro cytotoxicity comparison.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24]

  • Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21][22][23] The amount of formazan produced is directly proportional to the number of living cells.[21]

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the thioamide and amide analogs. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[21][25]

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570-590 nm.[21] A reference wavelength of 630 nm can be used to correct for background absorbance.[21]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells.[26][27][28][29][30]

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[26][27][28][29][30] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[27][28] The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[29]

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

    • Supernatant Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.

    • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[27][30]

    • Data Analysis: Determine the amount of LDH release for each treatment condition relative to controls (spontaneous release from untreated cells and maximum release from cells lysed with a detergent).

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can induce cell death.[31][32] Various assays can be used to detect the hallmark features of apoptosis.

  • Principle: Apoptosis is characterized by a series of biochemical events, including the activation of caspases, externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, and DNA fragmentation.[31]

  • Common Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye.[31][33] PI is a fluorescent intercalating agent that can only enter cells with a compromised membrane.[31] Flow cytometry analysis of cells stained with both Annexin V and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: These assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[31][34] The assays typically use a substrate that releases a fluorescent or colorimetric signal upon cleavage by the active caspase.

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks with labeled dUTP.[32]

  • General Protocol (Annexin V/PI Staining):

    • Cell Seeding and Treatment: Treat cells with the thioamide and amide analogs as described previously.

    • Cell Harvesting: After treatment, harvest the cells (both adherent and floating) and wash them with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

    • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Concluding Remarks

The decision to employ a thioamide in place of an amide in a drug candidate is a nuanced one, with significant implications for the compound's cytotoxic profile. While thioamides can offer enhanced potency through metabolic activation, this can also introduce liabilities related to off-target toxicity. Amide analogs, on the other hand, often exhibit a more predictable and direct mode of action. A thorough in vitro cytotoxicity assessment, employing a battery of assays that probe different cellular endpoints, is therefore indispensable for understanding the structure-activity relationships and guiding the selection of promising therapeutic candidates. By carefully considering the mechanistic differences and employing rigorous experimental protocols, researchers can effectively navigate the complexities of thioamide and amide analog cytotoxicity in the pursuit of safer and more effective medicines.

References

  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]

  • Gama, J., et al. (2018). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. Current pharmaceutical design, 24(13), 1436–1453.
  • Creative Diagnostics. (2025, July 29). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Takara Bio. (n.d.). LDH Cytotoxicity Detection Kit. Retrieved from [Link]

  • iQ Biosciences. (n.d.). Apoptosis Assay. Retrieved from [Link]

  • Spang, N., et al. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical research in toxicology, 25(9), 1954–1963.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Spang, N., et al. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical research in toxicology, 25(9), 1954-1963.
  • Frattaruolo, L., et al. (2019).
  • Huppert, L. A., et al. (2015). Application of a Drug-Induced Apoptosis Assay to Identify Treatment Strategies in Recurrent or Metastatic Breast Cancer. PloS one, 10(5), e0126262.
  • Lee, S., et al. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 10(9), 603.
  • Spang, N., et al. (2012). Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. Chemical research in toxicology, 25(9), 1954-1963.
  • Coll, J. L., et al. (2019). Gold amides as anticancer drugs: synthesis and activity studies. Dalton transactions, 48(4), 1185–1193.
  • ResearchGate. (n.d.). Selected anticancer drugs containing amide functional group. Retrieved from [Link]

  • Al-Amily, D., & Mohammed, M. H. (2020). Design, Synthesis and Cytotoxicity Study of Primary Amides as Histone Deacetylase Inhibitors. Iraqi Journal of Pharmaceutical Sciences, 29(1), 1-10.
  • Eawag. (2006, November 6). Thioacetamide Degradation Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Thioalbamide inhibits cell cycle progression. (a) Cytofluorimetric.... Retrieved from [Link]

  • Rios-Ramirez, L. M., et al. (2017). Cytotoxic Properties of Titanocenyl Amides on Breast Cancer Cell Line MCF-7. Inorganica chimica acta, 466, 453–458.
  • Khan, K. M., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in immunology, 12, 680601.
  • Ruse, M. J., & Waring, R. H. (1991). The effect of methimazole on thioamide bioactivation and toxicity. Toxicology letters, 58(1), 37–41.
  • Huang, G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. ACS medicinal chemistry letters.
  • Schwalen, C. J., et al. (2017). Thioholgamides: Thioamide-Containing Cytotoxic RiPP Natural Products. ACS chemical biology, 12(11), 2837–2841.
  • Heidari, R., et al. (2016). An Overview on the Proposed Mechanisms of Antithyroid Drugs-Induced Liver Injury. Advanced pharmaceutical bulletin, 6(1), 1–11.
  • Huang, G., et al. (2024, December 2). Unlocking the potential of the thioamide group in drug design and development.
  • Huang, G., et al. (2024, December 2). Unlocking the potential of the thioamide group in drug design and development.
  • Roy, A., et al. (2024, November 29). Thioamide Analogues of MHC I Antigen Peptides.
  • Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Archives of toxicology, 94(9), 2949–2972.
  • ResearchGate. (2025, August 10). Cytochrome P450 enzymes (CYP ENZYMES): Role in toxic effects of xenobiotics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cytochrome P450-mediated toxicity of therapeutic drugs. Retrieved from [Link]

  • Dichi, E., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International journal of molecular sciences, 24(10), 8835.
  • ResearchGate. (n.d.). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Retrieved from [Link]

  • Kumar, S., et al. (2021). Increasing the bioactive space of peptide macrocycles by thioamide substitution. Chemical science, 12(18), 6333–6340.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-(Propan-2-yloxy)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 4-(Propan-2-yloxy)benzene-1-carbothioamide was not available at the time of this writing. The following guidance is synthesized from information on the thioamide class of compounds, general principles of hazardous chemical waste management, and data from structurally related chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(Propan-2-yloxy)benzene-1-carbothioamide, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[2]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[1]

  • Environmental Hazard: The environmental fate of this compound is not well-documented, but it should be prevented from entering drains and waterways.[3]

  • Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.

Parameter Information/Guidance Source(s)
Chemical Name 4-(Propan-2-yloxy)benzene-1-carbothioamideN/A
CAS Number 144060-89-9[4]
Molecular Formula C10H13NSN/A
Potential Health Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[2]
Environmental Hazards Prevent release to the environment.[3]
Recommended PPE Nitrile gloves, chemical safety goggles, lab coat.[1]
Disposal Method Collect in a designated, labeled hazardous waste container for incineration by a licensed waste disposal contractor.[3][5][6]

Personal Protective Equipment (PPE)

When handling 4-(Propan-2-yloxy)benzene-1-carbothioamide in any form (solid, solution, or as waste), appropriate personal protective equipment must be worn to minimize exposure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves in accordance with institutional protocols.[1]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[2]

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work in a certified chemical fume hood.

Spill and Emergency Procedures

In the event of a spill, it is crucial to act quickly and safely to contain and clean up the material.

For a Small Spill (Solid):

  • Evacuate and Ventilate: If necessary, evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as described in the section above.

  • Containment: Gently cover the spill with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.[7]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled hazardous waste container. Avoid generating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.

Detailed Disposal Protocol

The guiding principle for the disposal of 4-(Propan-2-yloxy)benzene-1-carbothioamide is that it should be treated as hazardous waste and never be disposed of down the drain or in regular trash.[8][9]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Solid Waste: Collect solid 4-(Propan-2-yloxy)benzene-1-carbothioamide and any materials contaminated with it (e.g., weighing paper, contaminated gloves) in a dedicated hazardous waste container.

  • Liquid Waste: If the compound is in a solvent, collect it in a separate liquid hazardous waste container.

  • Incompatibilities: Do not mix this waste with strong oxidizing agents, acids, or bases.[10] Keep it segregated from other waste streams until its compatibility is confirmed.

Step 2: Containerization

The choice and handling of waste containers are governed by safety and regulatory compliance.

  • Container Selection: Use a container that is in good condition, leak-proof, and compatible with the chemical. The original product container is often a good choice.[9] The container must have a secure, tight-fitting lid.

  • Container Handling: Keep the waste container closed at all times, except when adding waste.[8] Do not fill the container to more than 90% capacity to allow for expansion and prevent spills. Store the container in a designated Satellite Accumulation Area (SAA).[8]

Step 3: Labeling

Accurate and complete labeling is a legal requirement and essential for safe handling.

  • Labeling Requirements: The waste container must be clearly labeled with the words "Hazardous Waste."

  • Contents: List all chemical constituents by their full name (no abbreviations or formulas) and their approximate percentages.

  • Hazard Information: Indicate the relevant hazards (e.g., "Toxic," "Irritant").

  • Contact Information: Include the name of the principal investigator and the laboratory location.

Step 4: Storage and Final Disposal
  • Satellite Accumulation Area (SAA): Store the labeled waste container in your lab's designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[8]

  • Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to transport the waste yourself.

  • Disposal Method: The most common and recommended method for the disposal of this type of organic chemical waste is high-temperature incineration by a licensed hazardous waste disposal contractor.[3][6] This method ensures the complete destruction of the compound.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-(Propan-2-yloxy)benzene-1-carbothioamide.

Disposal Workflow for 4-(Propan-2-yloxy)benzene-1-carbothioamide cluster_0 Waste Generation & Initial Handling cluster_1 Segregation & Containerization cluster_2 Storage & Disposal A Generate Waste (Unused chemical, contaminated materials, solutions) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste solid or liquid? B->C D Solid Waste Container (Compatible, leak-proof) C->D Solid E Liquid Waste Container (Compatible, leak-proof) C->E Liquid F Label Container ('Hazardous Waste', contents, hazards, contact info) D->F E->F G Store in Satellite Accumulation Area (SAA) (Secure, secondary containment) F->G H Container >90% full? G->H H->G No I Request EHS Pickup H->I Yes J Incineration by Licensed Contractor I->J

Caption: A flowchart outlining the key steps for the safe disposal of 4-(Propan-2-yloxy)benzene-1-carbothioamide.

References

  • Chevron Phillips Chemical. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025, August 14). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • CPAchem. (2023, July 17). Safety data sheet.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet.
  • Aaronchem. (2025, August 19). Safety Data Sheet.
  • (2025, October 7). Safety Data Sheet.
  • (2023, September 21). Safety Data Sheet(SDS).
  • SigmaAldrich.cn. (2025, November 6). Safety Data Sheet.
  • (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2016, April 21). Safety Data Sheet.
  • BLDpharm. (n.d.). 144060-89-9|4-(Propan-2-yloxy)benzene-1-carbothioamide.
  • CDN Isotopes. (n.d.). Safety Data Sheet.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • Cayman Chemical. (2025, June 30). Safety Data Sheet.
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  • University of Louisville. (n.d.). Waste Disposal Manual.

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Navigating the Unseen: A Comprehensive Guide to Handling 4-(Propan-2-yloxy)benzene-1-carbothioamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Safety and Integrity in the Laboratory.

Understanding the Compound: An Evidence-Based Hazard Assessment

4-(Propan-2-yloxy)benzene-1-carbothioamide belongs to the thioamide class of organic compounds. Thioamides are known to possess a range of biological activities and, consequently, potential toxicological properties. The toxicity of thioamides can be influenced by metabolic activation, often involving the sulfur atom.[1] While specific toxicological data for this compound is limited, a conservative approach, treating it as potentially hazardous, is paramount.

Anticipated Hazards:

  • Skin and Eye Irritation: Aromatic compounds and thioamides can cause irritation upon direct contact.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.

  • Toxicity upon Ingestion or Inhalation: Many research chemicals carry the risk of being harmful if swallowed or inhaled.

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a necessity.

The First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE are foundational to laboratory safety. The following table outlines the recommended PPE for handling 4-(Propan-2-yloxy)benzene-1-carbothioamide in various laboratory scenarios. Adherence to these guidelines minimizes the risk of exposure and ensures a safe working environment.[2][3]

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Nitrile gloves (double-gloving recommended).Full-length laboratory coat.Recommended to be performed in a chemical fume hood. If not feasible, an N95 respirator should be considered.
Solution Preparation Chemical splash goggles.Nitrile gloves.Full-length laboratory coat.To be performed in a chemical fume hood.
Reaction Setup and Monitoring Chemical splash goggles.Nitrile gloves.Full-length laboratory coat.To be performed in a chemical fume hood.
Work-up and Purification Chemical splash goggles and a face shield if there is a splash hazard.Nitrile gloves.Full-length laboratory coat.To be performed in a chemical fume hood.
Waste Disposal Chemical splash goggles.Nitrile gloves.Full-length laboratory coat.Not generally required if handling sealed waste containers.

Causality of PPE Choices:

  • Eye Protection: The use of chemical splash goggles provides a seal around the eyes, offering superior protection from splashes of solutions or airborne particles compared to standard safety glasses.

  • Hand Protection: Nitrile gloves offer good resistance to a variety of chemicals. Double-gloving is a prudent measure to protect against undetected pinholes or tears in the outer glove.

  • Body Protection: A buttoned, full-length lab coat protects the skin and personal clothing from accidental spills.

  • Respiratory Protection: Handling fine powders outside of a contained system like a fume hood can generate airborne particles that may be inhaled. A fume hood is the primary engineering control to prevent this.

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling 4-(Propan-2-yloxy)benzene-1-carbothioamide at every stage is crucial for safety and experimental reproducibility.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any known hazard warnings.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly sealed.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that the designated work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves. If double-gloving, don the first pair, followed by the second.

  • Weighing: Carefully weigh the required amount of the solid compound on a tared weigh boat inside a chemical fume hood to minimize the risk of inhalation.

  • Dissolution: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing. If necessary, gently swirl or stir the mixture to aid dissolution.

  • Reaction: Conduct all subsequent reaction steps within the chemical fume hood.

  • Doffing PPE: After completing the work, remove PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing. Remove the outer pair of gloves first, followed by the lab coat, then the inner pair of gloves, and finally the safety goggles. Wash your hands thoroughly with soap and water.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Alert Personnel: Notify others in the immediate vicinity.

  • Evacuate: If the spill is large or poses a significant inhalation hazard, evacuate the area.

  • Containment: For small spills, use an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated chemical waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.[5]

  • Segregation: All waste contaminated with 4-(Propan-2-yloxy)benzene-1-carbothioamide, including gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled hazardous waste container.

  • Containerization: Use a chemically resistant and sealable container for waste collection. Do not overfill the container.

  • Disposal Pathway: Follow your institution's guidelines for the disposal of sulfur-containing organic compounds.[6] This typically involves collection by a certified hazardous waste disposal company. Do not dispose of this compound or its waste down the drain. [7][8]

Visualizing the Safety Workflow

To aid in the rapid comprehension of the safety protocols, the following diagrams illustrate the key decision-making processes and workflows.

PPE_Selection_Workflow cluster_0 PPE Selection for Handling 4-(Propan-2-yloxy)benzene-1-carbothioamide Start Assess Task Weighing Weighing Solid Start->Weighing Solution Preparing Solution Start->Solution Reaction Running Reaction Start->Reaction Disposal Waste Disposal Start->Disposal Goggles Safety Goggles Weighing->Goggles Gloves Nitrile Gloves (Double Recommended) Weighing->Gloves LabCoat Lab Coat Weighing->LabCoat FumeHood Work in Fume Hood Weighing->FumeHood Solution->Goggles Solution->Gloves Solution->LabCoat Solution->FumeHood Reaction->Goggles Reaction->Gloves Reaction->LabCoat Reaction->FumeHood FaceShield Face Shield (if splash risk) Reaction->FaceShield Disposal->Goggles Disposal->Gloves Disposal->LabCoat

Caption: Decision tree for selecting appropriate PPE based on the laboratory task.

Waste_Disposal_Workflow cluster_1 Waste Disposal Protocol Start Generate Waste SolidWaste Solid Waste (gloves, paper towels, etc.) Start->SolidWaste LiquidWaste Liquid Waste (reaction mixtures, solvents) Start->LiquidWaste Segregate Segregate into Labeled Hazardous Waste Container SolidWaste->Segregate LiquidWaste->Segregate Seal Securely Seal Container Segregate->Seal Store Store in Designated Waste Accumulation Area Seal->Store Dispose Arrange for Professional Hazardous Waste Disposal Store->Dispose End Disposal Complete Dispose->End

Caption: Step-by-step workflow for the proper disposal of waste.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 4-(Propan-2-yloxy)benzene-1-carbothioamide, fostering a laboratory environment where scientific advancement and personal well-being are held in the highest regard.

References

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  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. (URL: [Link])

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  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). (URL: [Link])

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